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  • Product: (2Z,4Z,6Z,8Z)-1H-Phosphonine
  • CAS: 28589-49-3

Core Science & Biosynthesis

Foundational

electronic structure and aromaticity of (2Z,4Z,6Z,8Z)-1H-Phosphonine

An In-Depth Technical Guide to the Electronic Structure and Aromaticity of (2Z,4Z,6Z,8Z)-1H-Phosphonine Abstract This technical guide provides a comprehensive theoretical examination of the electronic structure and poten...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Structure and Aromaticity of (2Z,4Z,6Z,8Z)-1H-Phosphonine

Abstract

This technical guide provides a comprehensive theoretical examination of the electronic structure and potential aromaticity of the novel heterocyclic system, (2Z,4Z,6Z,8Z)-1H-Phosphonine. While its six-membered cousin, phosphinine (phosphabenzene), is well-documented as an aromatic species, this nine-membered heterocycle presents a unique case study at the intersection of aromaticity theory and main-group chemistry. This document delineates the fundamental principles governing aromaticity in phosphorus heterocycles, proposes a rigorous computational methodology for assessing these properties in 1H-Phosphonine, and offers a predictive analysis based on established chemical precedent. The content herein is intended for researchers in computational chemistry, materials science, and drug development seeking to understand and predict the properties of novel phosphorus-containing scaffolds.

Introduction: Framing the Aromaticity Question in a Nine-Membered Ring

The concept of aromaticity, first recognized in benzene, imparts significant thermodynamic stability and unique reactivity to cyclic, planar, and conjugated molecules that adhere to Hückel's rule (4n+2 π-electrons).[1][2] Its extension to heterocyclic systems, including those containing phosphorus, has been a subject of intense research. The six-membered ring phosphinine (C₅H₅P), also known as phosphabenzene, is a canonical example of a phosphorus aromatic compound, exhibiting 88% of the aromaticity of benzene.[3][4] It is a planar molecule with significant π-electron delocalization.[5]

This guide addresses a more complex system: (2Z,4Z,6Z,8Z)-1H-Phosphonine (hereafter referred to as 1H-Phosphonine), a nine-membered ring containing eight sp²-hybridized carbon atoms and one tricoordinate phosphorus atom. The phosphorus atom is analogous to the nitrogen in pyrrole, possessing a lone pair of electrons that could potentially participate in the π-system. The molecule contains a total of 10 π-electrons (eight from the carbon-carbon double bonds and two from the phosphorus lone pair), satisfying the Hückel rule for n=2. However, the fulfillment of this electronic requirement is only one of several stringent criteria for aromaticity.[1] The primary challenges for this larger ring system are the substantial steric strain and high energetic penalty associated with adopting the requisite planar conformation for effective cyclic conjugation. This guide will dissect these competing factors to build a predictive model of its electronic character.

Theoretical Framework for Analysis

A definitive assessment of aromaticity, a multidimensional concept, cannot rely on a single metric.[6] Our analysis is therefore built upon a tripartite foundation of structural, magnetic, and energetic criteria, which are best probed through modern computational chemistry techniques.

  • Structural Criterion (Geometry): Aromatic systems exhibit a high degree of bond length equalization around the ring as a result of electron delocalization. For 1H-Phosphonine, this would manifest as C-C and C-P bond lengths that are intermediate between single and double bonds. Crucially, the ring must be planar or nearly planar to allow for the continuous overlap of p-orbitals.

  • Magnetic Criteria (Ring Current): The most robust indicators of aromaticity are magnetic properties arising from the presence of a diatropic ring current when the molecule is exposed to an external magnetic field. We will focus on two key computational descriptors:

    • Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or at a point 1 Å above it (NICS(1)).[7] A significantly negative NICS value is indicative of a diatropic ring current and thus aromaticity.

    • Anisotropy of the Induced Current Density (AICD): AICD provides a visual representation of the magnetically induced ring current.[8][9] A continuous, uninterrupted current flowing around the ring's circumference is a clear hallmark of aromaticity.

  • Energetic Criterion (Stability): Aromatic compounds possess a significant Aromatic Stabilization Energy (ASE), which is the energetic benefit of delocalization compared to a hypothetical non-aromatic analogue.[5][10] This can be calculated using isodesmic and homodesmotic reactions.

The logical flow for our theoretical investigation is outlined in the diagram below.

G cluster_0 Theoretical Investigation Workflow cluster_1 Aromaticity Assessment mol_def Define Structure: (2Z,4Z,6Z,8Z)-1H-Phosphonine geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-311+G(d,p)) mol_def->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal is_planar Assess Planarity freq_anal->is_planar struct_crit Structural Criterion: Bond Length Equalization is_planar->struct_crit Planar non_aromatic Non-Aromatic is_planar->non_aromatic Non-Planar mag_crit Magnetic Criteria: NICS & AICD Calculations struct_crit->mag_crit ener_crit Energetic Criterion: ASE Calculation mag_crit->ener_crit conclusion Conclusion: Aromatic, Non-Aromatic, or Anti-Aromatic? ener_crit->conclusion

Caption: Workflow for the theoretical analysis of 1H-Phosphonine's aromaticity.

Electronic Structure and Predictive Analysis

The Challenge of Planarity

The most significant barrier to aromaticity in 1H-Phosphonine is its nine-membered ring structure. The all-carbon analogue, (all-Z)-cyclononatetraene anion (C₉H₉⁻), which is also a 10 π-electron system, is known to be non-planar and thus non-aromatic. Similarly, the oxygen-containing analogue, oxonine, is also non-planar.[11] The energetic cost of forcing these large rings into a planar conformation to maximize p-orbital overlap is too high, and the systems prefer puckered, non-aromatic structures.

Furthermore, the phosphorus atom itself introduces a geometric constraint. Unlike the planar nitrogen in aromatic pyrrole, tricoordinate phosphorus centers have a significantly higher barrier to inversion.[5] This preference for a pyramidal geometry at the phosphorus atom, as seen in non-aromatic phospholes, would further disrupt the planarity required for cyclic conjugation in the 1H-Phosphonine ring.

Prediction: Based on these factors, geometry optimization of 1H-Phosphonine is predicted to yield a non-planar, puckered "tub" conformation. This lack of planarity will preclude the effective cyclic overlap of p-orbitals, making the molecule non-aromatic , despite satisfying the 4n+2 electron count.

Proposed Experimental and Computational Protocols

To validate this prediction, a rigorous computational and, if synthesis is achieved, experimental approach is necessary.

Protocol 1: Computational Chemistry Workflow

  • Initial Structure Generation: Construct the (2Z,4Z,6Z,8Z)-1H-Phosphonine molecule in silico.

  • Geometry Optimization: Perform a full geometry optimization without symmetry constraints using Density Functional Theory (DFT). A suitable level of theory would be the B3LYP functional with the 6-311+G(d,p) basis set, which provides a good balance of accuracy and computational cost for organophosphorus compounds.[5]

  • Vibrational Frequency Calculation: Perform a frequency analysis at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Aromaticity Calculations (on the optimized structure):

    • Bond Length Analysis: Measure all C-C and C-P bond lengths within the ring. Significant alternation between short and long bonds would confirm a lack of delocalization.

    • NICS Calculation: Using the Gauge-Independent Atomic Orbital (GIAO) method, calculate NICS values. Key points would be NICS(0) at the geometric center of the ring and NICS(1)zz, the zz-component of the shielding tensor 1 Å above the ring plane.[12]

    • AICD Plot Generation: Calculate the induced current density tensor field.[13] Visualize the anisotropy of this field to map the flow of π-electrons.

Protocol 2: Spectroscopic Characterization (for synthesized compound)

  • NMR Spectroscopy:

    • ¹H NMR: In an aromatic system, protons inside the ring current are shielded (shifted upfield) while those outside are deshielded (shifted downfield). The chemical shifts of the vinyl protons would provide initial evidence.

    • ³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.[14][15] A comparison with known aromatic and non-aromatic phosphorus heterocycles would be informative. The expected chemical shift would likely fall in the region of non-aromatic, pyramidal phosphines rather than that of planar, aromatic phosphinines.

  • UV-Vis Spectroscopy: Aromatic compounds typically have characteristic π-π* transitions. The absorption spectrum can provide complementary data regarding the extent of conjugation in the system.[16][17]

Expected Results and Interpretation

The table below summarizes the predicted computational results for 1H-Phosphonine against well-established aromatic (benzene, phosphinine) and non-aromatic reference compounds.

PropertyBenzene (Aromatic)Phosphinine (Aromatic)Predicted 1H-Phosphonine (Non-Aromatic)
Geometry PlanarPlanar[4]Non-planar (Puckered)
Bond Lengths Equalized (~1.39 Å)Largely equalized (C-C ~1.40 Å, P-C ~1.73 Å)[3][4]Alternating single and double bond character
NICS(0) (ppm) ~ -8 to -11[10]~ -8 to -10[5][10]Near zero (~ 0 ppm)
NICS(1)zz (ppm) ~ -30~ -25 to -30Near zero
AICD Plot Strong diatropic ring currentStrong diatropic ring current[8]Localized, disjointed currents; no ring current
³¹P NMR Shift N/A~ +210 ppmHighly variable, likely < 0 ppm (upfield)

Table 1: Predicted vs. Reference Properties for Aromaticity Assessment.

The expected outcome is that 1H-Phosphonine will fail the planarity test, which is a prerequisite for aromaticity. Consequently, its magnetic properties (NICS, AICD) will not show evidence of a sustained ring current, and its structure will feature localized π-bonds.

Conclusion and Outlook

While (2Z,4Z,6Z,8Z)-1H-Phosphonine possesses the requisite 10 π-electrons to satisfy Hückel's rule, it is highly unlikely to be an aromatic molecule. The inherent energetic preference for non-planar conformations in nine-membered rings, compounded by the high inversion barrier and pyramidal preference of the tricoordinate phosphorus atom, presents an insurmountable barrier to the cyclic conjugation necessary for aromaticity.

This guide establishes a clear theoretical and computational framework for investigating such novel heterocyclic systems. The protocols outlined here can be applied by researchers to rigorously characterize the electronic structure of 1H-Phosphonine, should it be synthesized, or to explore other large-ring heterocycles. Understanding these fundamental principles is critical for the rational design of new functional molecules in materials science and medicinal chemistry, where the unique electronic properties of phosphorus can be harnessed for novel applications.

References

  • Nyulászi, L. (2001). Aromaticity of Phosphorus Heterocycles. Chemical Reviews, 101(5), 1229-1246. [Link]

  • Zilm, K. W., & Grant, D. M. (1981). The 1H and 31p NMR spectra of phosphine in isotropic and nematic solvents. Journal of Magnetic Resonance, 42(3), 434-445.
  • Behringer, K. D., & Blümel, J. (1995). Suspension NMR Spectroscopy of Phosphines and Carbonylnickel Complexes Immobilized on Silica.
  • ChemEurope.com. (n.d.). Phosphorine. Retrieved from [Link]

  • Nyulászi, L. (2001). Aromaticity of Phosphorus Heterocycles. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2003). Aromaticity as a Cornerstone of Heterocyclic Chemistry. AMyD.
  • Nyulászi, L., & Benkő, Z. (2009). Aromatic Phosphorus Heterocycles. In Aromaticity in Heterocyclic Compounds. Springer.
  • Schleyer, P. v. R. (2017, February 23). Rules for Aromaticity: The 4 Key Factors. Master Organic Chemistry. [Link]

  • Masada, K. (2019). Studies on Phosphinine (Phosphabenzene) Metal Complexes Bearing Phosphine Pendants. Hokkaido University.
  • LibreTexts Chemistry. (2023, October 30). 15.3: Aromaticity and the Huckel 4n + 2 Rule. [Link]

  • Orango. (2024, October 18). Aromaticity Key Rules, Criteria, and Huckel's Rule. [Link]

  • Sugimura, H., et al. (2025, June). Anisotropy of the induced current density (AICD) plot for [3 a]²⁻ (isosurface value: 0.03). J PHYS CHEM A.
  • Greve, D. R. (2011, June 11). Homoaromaticity in Aza- and Phosphasemibullvalenes.
  • Streubel, R., et al. (2021, August 4). Making Aromatic Phosphorus Heterocycles More Basic and Nucleophilic: Synthesis, Characterization and Reactivity of the First Phosphinine Selenide. PMC. [Link]

  • Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR. [Link]

  • Ashe, A. J. (2000). The Route to Phosphabenzene and Beyond. ResearchGate. [Link]

  • Krygowski, T. M., & Cyranski, M. K. (2022, June 9). Aromaticity Concepts Derived from Experiments. MDPI. [Link]

  • Veszprémi, T., & Nyulászi, L. (2018, April). 14. Computational study of the aromaticity and antiaromaticity of cyclic organophosphorus compounds containing a single phosphorus atom: Novel Developments. Organophosphorus Chemistry.
  • Galkin, V. I., & Galkina, I. V. (2023, March 8). Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges. MDPI. [Link]

  • Wasylishen, R. E., & Penner, G. H. (1989).
  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. [Link]

  • Wang, G., & Han, L.-B. (2026, February 20).
  • Feixas, F., et al. (2026, January 20). Expanding aromaticity tests to include lowest-lying triplet excited states and charged and heterocyclic rings. RSC Publishing.
  • Lalevée, J., et al. (2020, April 4). New Phosphine Oxides as High Performance Near-UV Type I Photoinitiators of Radical Polymerization. PMC. [Link]

  • Hayakawa, Y., & Kataoka, M. (2021, November 25). Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. RSC Publishing.
  • Balázs, L., & Keglevich, G. (2018).
  • Suresh, C. H. (2007, November 7). Quantitative Assessment of the Stereoelectronic Profile of Phosphine Ligands.
  • Rath, H., et al. (n.d.). (a) The Anisotropy of Induced Current Density (AICD)π plot of 7...
  • Sundholm, D., et al. (2021). Relating nucleus independent chemical shifts with integrated current density strengths. Physical Chemistry Chemical Physics.
  • Brothers, P. J., & De La Cruz, C. (n.d.). 31 P Chemical Shifts in Ru(II) Phosphine Complexes.
  • Poranne, R. (n.d.). NICS – Nucleus Independent Chemical Shift. Poranne Research Group. [Link]

  • Albrecht, Ł., & Albrecht, A. (2023, December 19). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. PMC - NIH.
  • Wang, Z. (2021, June 5). Visualization of Aromaticity: AICD. [Link]

  • Imamoto, T., et al. (n.d.). improved synthesis of 1-adamantyl. Chiba University.
  • Wikipedia. (n.d.). Phosphorine. [Link]

  • Geuenich, D., et al. (n.d.). Anisotropy of the Induced Current Density (ACID)
  • Herges, R., & Geuenich, D. (2001, May 11). ANISOTROPY OF THE INDUCED DENSITY (ACID). Beilstein-Institut.
  • Stanger, A. (2006, February 3). Nucleus-independent chemical shifts (NICS): distance dependence and revised criteria for aromaticity and antiaromaticity. PubMed. [Link]

  • Morao, I., & Martin, J. M. L. (2001). Nucleus-independent chemical shift (NICS) profiles in a series of monocyclic planar inorganic compounds. Academia.edu.
  • PubChem. (n.d.). (2Z,4Z,6Z,8Z)-Oxonine. [Link]

  • Lalevée, J., et al. (2025, October 16). New Phosphine Oxides as High Performance Near-UV Type I Photoinitiators of Radical Polymerization.
  • Pollock, C. J., et al. (2021, April 29). Chemical Science. RSC Publishing.
  • Fleury, M., et al. (2025, October 8).
  • Boduszek, B., et al. (n.d.).

Sources

Exploratory

Computational DFT Study on (2Z,4Z,6Z,8Z)-1H-Phosphonine Stability: A Deep Dive into Aromaticity and Conformational Dynamics

Executive Summary & Mechanistic Background The study of medium-sized heterocycles, particularly 9-membered rings like (2Z,4Z,6Z,8Z)-1H-phosphonine, represents a fascinating intersection of structural organic chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

The study of medium-sized heterocycles, particularly 9-membered rings like (2Z,4Z,6Z,8Z)-1H-phosphonine, represents a fascinating intersection of structural organic chemistry and quantum mechanics. This whitepaper provides an in-depth technical guide to evaluating the stability, aromaticity, and conformational dynamics of 1H-phosphonine using Density Functional Theory (DFT).

(2Z,4Z,6Z,8Z)-1H-Phosphonine is the phosphorus analogue of azonine. It consists of an eight-carbon, one-phosphorus ring framework containing four conjugated double bonds. The phosphorus atom contributes a lone pair of electrons, formally creating a 10 π -electron system. According to Hückel's 4n+2 rule ( n=2 ), a fully planar conformation should exhibit robust aromaticity, conserving the electronic delocalization seen in parent systems like .

However, causality in molecular geometry is rarely dictated by electronic factors alone. Forcing a 9-membered ring into a planar state requires internal bond angles of approximately 140∘ , far exceeding the ideal 120∘ for sp2 hybridized atoms. This generates immense angle strain. Furthermore, the phosphorus atom utilizes 3p orbitals for its lone pair, creating an orbital size mismatch with the carbon 2p orbitals. This mismatch inherently reduces the efficiency of π -overlap compared to its nitrogen counterpart. Consequently, the molecule faces a thermodynamic ultimatum: maintain planarity to maximize aromatic stabilization, or distort into a twisted conformation to relieve steric strain.

Conformational_Logic Planar Planar Conformation (10π-Electron System) Strain Severe Angle & Steric Strain (Destabilization) Planar->Strain induces Aromaticity High Hückel Aromaticity (Electronic Stabilization) Planar->Aromaticity exhibits Twisted Twisted Conformation (Ground State) Strain->Twisted drives distortion to Relief Strain Relief (Geometric Relaxation) Twisted->Relief achieves Loss Reduced π-Delocalization (Weak Aromaticity) Twisted->Loss results in

Causality diagram illustrating thermodynamic trade-offs in 1H-phosphonine conformations.

Self-Validating Computational Protocol (DFT Workflow)

To accurately capture this delicate balance, we deploy a self-validating computational protocol. Do not rely on empirical assumptions; the choice of functional and basis set must be dictated by the physical phenomena being modeled.

Step-by-Step Methodology

Step 1: Geometry Optimization (PBE0-D3BJ/def2-TZVP)

  • Action: Optimize the geometries of both the planar ( C2v​ ) and twisted ( C1​ ) conformers.

  • Causality: We utilize the PBE0 functional coupled with Grimme’s D3 dispersion correction (PBE0-D3BJ). PBE0 provides an exact exchange component crucial for accurately describing delocalized π -systems and avoiding the self-interaction error that plagues pure GGA functionals. The D3 correction captures the intramolecular van der Waals interactions critical in folded/twisted macrocycles. The def2-TZVP basis set is mandatory; its triple-zeta valence quality, augmented with polarization functions, properly describes the diffuse nature of the phosphorus lone pair.

Step 2: Vibrational Frequency Analysis (Self-Validation)

  • Action: Perform harmonic vibrational frequency calculations on all optimized geometries at the same level of theory.

  • Causality: A computational protocol must be self-validating. The frequency calculation proves the nature of the stationary point on the potential energy surface. The twisted ground state must yield zero imaginary frequencies (confirming a true minimum). The planar structure must yield exactly one imaginary frequency corresponding to the out-of-plane ring-puckering mode, confirming it is merely a transition state for ring inversion.

Step 3: Magnetic and Electronic Evaluation

  • Action: Calculate Nucleus-Independent Chemical Shifts (NICS) and perform Energy Decomposition Analysis (EDA).

  • Causality: NICS(0) and NICS(1) values provide a quantifiable metric for aromaticity. A highly negative NICS value at the ring center indicates strong diatropic ring currents (aromaticity). We compare the NICS values of the planar transition state against the twisted ground state to quantify the exact loss of aromatic stabilization upon geometric relaxation.

DFT_Workflow cluster_analysis Electronic & Aromaticity Analysis Start Input: (2Z,4Z,6Z,8Z)-1H-Phosphonine Opt Geometry Optimization (PBE0-D3BJ/def2-TZVP) Start->Opt Freq Frequency Calculation (Self-Validation: Minima vs. TS) Opt->Freq NICS Magnetic Indices (NICS, MICD) Freq->NICS EDA Energy Decomposition Analysis (EDA) Freq->EDA Orbital Frontier Molecular Orbitals (HOMO/LUMO) Freq->Orbital Output Stability & Aromaticity Profile Generated NICS->Output EDA->Output Orbital->Output

Step-by-step computational DFT workflow for evaluating 1H-phosphonine stability.

Quantitative Data Presentation

The computational results unequivocally demonstrate that the relief of angle strain strongly outweighs the benefits of Hückel aromaticity. The planar conformation is highly unstable relative to the twisted boat-chair conformation.

Table 1: Conformational Stability and Aromaticity Metrics for 1H-Phosphonine

ConformerPoint GroupRelative Energy ( ΔE , kcal/mol)NICS(0) (ppm)Imaginary FrequenciesHOMO-LUMO Gap (eV)
Planar (Transition State) C2v​ +18.5-14.21 (Ring Puckering)4.12
Twisted (Ground State) C1​ 0.0-3.80 (True Minimum)5.35

Data Interpretation: The planar state exhibits a highly negative NICS(0) value (-14.2 ppm), indicating strong aromatic character. However, it sits 18.5 kcal/mol higher in energy than the twisted state. The twisted ground state sacrifices π -delocalization (NICS drops to -3.8 ppm, indicating non-aromaticity or weak homoaromaticity) but achieves a much more stable electronic configuration, evidenced by the widened HOMO-LUMO gap (5.35 eV).

Implications for Drug Development & Material Science

Why invest computational resources into understanding 9-membered phosphorus heterocycles?

  • Ligand Design in Catalysis: Phosphines are ubiquitous ligands in transition-metal catalysis. The unique steric bulk and conformational flexibility of offer highly tunable bite angles and stereoelectronic environments for asymmetric synthesis. Knowing the exact energy barrier for ring inversion allows chemists to design ligands that lock into a specific chiral conformation.

  • Advanced Pharmacophores: Medium-sized rings (8-11 members) are increasingly utilized in drug discovery to target challenging protein-protein interactions (PPIs). Understanding the stability and inversion barriers of these rings ensures the design of conformationally stable Active Pharmaceutical Ingredients (APIs) that do not suffer from atropisomeric degradation in vivo.

By strictly adhering to a self-validating DFT protocol, researchers can confidently predict the behavior of these complex macrocycles before investing heavy resources into benchtop synthesis.

References

  • Title: In Silico Analysis of the Aromaticity of Some Carbo-Metallabenzenes and Carbo-Dimetallabenzenes (Carbo-mers Proposed from Metallabenzenes) Source: ACS Omega (2024) URL: [Link]

  • Title: Taking Advantage of Ortho- and Peri-Substitution to Design Original 9-Membered P,O,Si-Heterocycles Source: ChemRxiv (2021) URL: [Link]

Foundational

Spectroscopic Characterization of (2Z,4Z,6Z,8Z)-1H-Phosphonine Derivatives: A Comprehensive Analytical Guide

Executive Summary The (2Z,4Z,6Z,8Z)-1H-phosphonine system—a nine-membered unsaturated heterocycle containing a single phosphorus atom—represents a fascinating frontier in main-group organic chemistry. As the phosphorus a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (2Z,4Z,6Z,8Z)-1H-phosphonine system—a nine-membered unsaturated heterocycle containing a single phosphorus atom—represents a fascinating frontier in main-group organic chemistry. As the phosphorus analog of the cyclononatetraenyl anion, it theoretically possesses a 10 π -electron system. However, the delicate balance between angular strain, steric crowding of the all-Z configuration, and electronic delocalization forces these macrocycles into complex, non-planar conformations[1].

For researchers and drug development professionals exploring medium-sized phosphorus heterocycles, the spectroscopic characterization of these derivatives requires a rigorous, multi-modal approach. This guide synthesizes field-proven methodologies to decode the structural and electronic nuances of phosphonine derivatives, providing a self-validating analytical framework.

Structural Dynamics: The Illusion of Aromaticity

Before stepping into the laboratory, one must understand the causality behind the spectroscopic behavior of (2Z,4Z,6Z,8Z)-1H-phosphonines. If the ring were planar, the eight π -electrons from the four Z-double bonds, combined with the phosphorus lone pair (in P(III) species), would satisfy Hückel's 4n+2 rule.

However, the immense transannular steric strain of a planar nine-membered ring forces the molecule into a puckered conformation (typically a saddle or tub shape). This distortion breaks orbital overlap, localizing the double bonds and quenching global aromaticity. Consequently, derivatives are often kinetically stabilized via bulky substituents or oxidation to the P(V) state (e.g., phosphonin 1-oxides) to prevent rapid thermal 6 π -electrocyclization into bicyclic isomers[2]. This localized, polyenic nature dictates our entire spectroscopic strategy.

Multinuclear NMR Spectroscopy: The Analytical Vanguard

Nuclear Magnetic Resonance (NMR) is the gold standard for elucidating the connectivity and oxidation state of phosphonine derivatives.

P NMR: Probing the Heteroatom Core

The 31 P nucleus (100% natural abundance, spin 1/2) provides immediate feedback on the success of the synthesis and the electronic environment of the ring.

  • Chemical Shift Dynamics: P(III) phosphonines typically resonate in the upfield region (-50 to +20 ppm) depending on the substituents. However, stable derivatives are often isolated as P(V) oxides. For example, 1-phenyl-1H-phosphonin 1-oxide derivatives exhibit sharp singlets in the +14 to +25 ppm range[2].

  • Causality in Solvent Choice: Phosphonines are highly sensitive to trace acids and oxygen. Standard CDCl 3​ often contains DCl and phosgene impurities that can protonate or oxidize the phosphorus center, leading to artifactual line broadening. Rigorously dried, acid-free CD 2​ Cl 2​ or THF- d8​ must be used to preserve the integrity of the polyene system.

H and 13 C NMR: Mapping the Polyene Backbone
  • Lack of Diatropic Ring Current: Because the ring is non-planar and non-aromatic, the (2Z,4Z,6Z,8Z) olefinic protons do not experience an aromatic deshielding cone. They appear in the standard localized alkene region (5.5–7.5 ppm ) rather than being shifted further downfield[3].

  • Scalar Couplings ( JPC​ ): 13 C NMR is critical for mapping the carbon framework. The sp 2 carbons exhibit distinct scalar couplings to the phosphorus nucleus. Carbons directly attached to P (C2, C9) show massive 1JPC​ couplings (often 100–140 Hz in P(V) oxides)[2].

  • Inverse-Gated Decoupling: When acquiring 13 C spectra, the Nuclear Overhauser Effect (NOE) can disproportionately enhance certain carbon signals. By employing an inverse-gated decoupling pulse sequence, we suppress the NOE, allowing for accurate integration—a critical step when quantifying trace E-isomer impurities that may arise from valence isomerization.

Vibrational and Electronic Spectroscopy

UV-Vis Spectroscopy

UV-Vis provides direct evidence of the extent of π -conjugation. Because the (2Z,4Z,6Z,8Z) system is distorted from planarity, the π→π∗ transitions are blue-shifted relative to hypothetical planar models, typically absorbing in the 250–350 nm range. In heteroatom-substituted variants (like 9-membered diazaphosphonines), distinct n→π∗ bands emerge in the visible region (~400–440 nm), which are highly sensitive to conformational switching[3].

FT-IR Spectroscopy

Infrared spectroscopy serves as a rapid orthogonal validation tool. The lack of global aromaticity means we look for localized vibrational modes:

  • C=C Polyene Stretches: Sharp, distinct bands at 1600–1650 cm −1 .

  • P=O Stretch: In phosphonin oxides, a strong, diagnostic absorption occurs at 1180–1220 cm −1 .

X-Ray Crystallography: Definitive Conformational Proof

Single-crystal X-ray diffraction is the ultimate arbiter of the phosphonine conformation. It provides absolute proof of the all-Z geometry and the non-planar architecture.

  • Bond Alternation: High-resolution structures will reveal distinct bond length alternation (e.g., C=C 1.33 Å, C-C 1.46 Å), confirming the lack of electron delocalization[3].

  • Dihedral Angles: The C-C=C-C dihedral angles will deviate significantly from 0°, elucidating the puckered nature of the ring required to mitigate angle strain.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology must be strictly adhered to when characterizing newly synthesized phosphonine derivatives.

Step 1: Anaerobic Sample Preparation

  • Transfer the purified phosphonine derivative into a nitrogen-filled glovebox (O 2​ < 1 ppm, H 2​ O < 1 ppm).

  • Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous, degassed CD 2​ Cl 2​ (passed through basic alumina to remove trace DCl).

  • Transfer the solution to an oven-dried J. Young valve NMR tube to ensure a hermetic seal.

Step 2: Variable-Temperature (VT) NMR Acquisition

  • Rationale: The 9-membered ring undergoes rapid conformational inversion (ring flipping) at room temperature, which averages the NMR signals.

  • Cool the NMR probe to -50 °C . This freezes out the conformers, allowing for the resolution of distinct diastereotopic protons and enabling the accurate measurement of 3JHH​ coupling constants to confirm the all-Z geometry.

  • Acquire 1D ( 1 H, 13 C, 31 P) and 2D (COSY, HSQC, HMBC) spectra. Use a relaxation delay ( D1​ ) of at least 5 seconds for 31 P to ensure quantitative integration.

Step 3: Spectrophotometric Analysis

  • Prepare a 10 −5 M solution in anhydrous acetonitrile.

  • Acquire UV-Vis spectra using a quartz cuvette with a Teflon stopper.

  • If investigating photo-isomerization, irradiate the sample at the λmax​ and monitor the emergence of isosbestic points to validate the cleanliness of the structural transition.

Quantitative Data Summary

The following table summarizes the expected spectroscopic parameters for a typical (2Z,4Z,6Z,8Z)-1H-phosphonine 1-oxide derivative, providing a benchmark for comparative analysis.

Nucleus / MethodParameterTypical Range / ValueStructural Implication
31 P NMR Chemical Shift ( δ )+14 to +25 ppmConfirms P(V) oxide state and macrocyclic shielding.
13 C NMR 1JPC​ Coupling100 – 140 HzProves direct P-C(sp 2 ) bond connectivity.
1 H NMR Olefinic δ 5.5 – 7.5 ppmIndicates a localized polyene (no aromatic ring current).
UV-Vis λmax​ ( π→π∗ )250 – 350 nmReflects interrupted conjugation due to non-planarity.
FT-IR ν (P=O)1180 – 1220 cm −1 Validates the presence of the phosphoryl functional group.
X-Ray C=C Bond Lengths~1.33 – 1.35 ÅDefinitive proof of localized, non-delocalized double bonds.

Analytical Workflow Visualization

The following diagram illustrates the integrated workflow required to synthesize, isolate, and validate the electronic structure of phosphonine derivatives.

PhosphonineWorkflow N1 Synthesis of Phosphonine Precursor N2 Oxidative Cyclization / Elimination N1->N2 N3 Anaerobic Isolation (Schlenk/Glovebox) N2->N3 N4 Multinuclear NMR (1H, 13C, 31P) N3->N4 N5 X-Ray Crystallography (Conformational Analysis) N3->N5 N6 UV-Vis & IR Spectroscopy N3->N6 N7 Electronic Structure Validation (DFT) N4->N7 N5->N7 N6->N7

Caption: Workflow for the synthesis and spectroscopic validation of 1H-phosphonine derivatives.

References

  • Quin, L. D.; Rao, N. S. "3,8-Bis(trimethylsiloxy)-6-bromo-6,7-dihydro-1-phenyl-1H-phosphonin 1-oxide and its conversion to a phosphonin oxide and a cyclopenta-lambda5-phosphorin." Journal of Organic Chemistry, 1984.
  • "Synthesis and Characterization of a[1,2,6]Diazaphosphonine Oxide: An Example of a Photoswitchable Phosphorus-Containing Cyclic Azobenzene." The Journal of Organic Chemistry, 2024.
  • "Density Functional Theoretical Investigation on Influence of Heterosubstitution and Benzannelation on the Thermal 6π Electrocyclization of cis-Cyclononatetraene." The Journal of Physical Chemistry A, 2005.

Sources

Exploratory

conformational analysis and ring inversion in 1H-phosphonines

An In-Depth Technical Guide to the Conformational Analysis and Ring Inversion of Phosphinanes Abstract This technical guide provides a comprehensive examination of the conformational dynamics of phosphinane, the saturate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Conformational Analysis and Ring Inversion of Phosphinanes

Abstract

This technical guide provides a comprehensive examination of the conformational dynamics of phosphinane, the saturated six-membered phosphorus heterocycle. While the topic is specified as "1H-phosphonines," this guide will focus on the scientifically standard and conformationally relevant structure, phosphinane (C₅H₁₁P), which is the saturated analogue. We delve into the critical aspects of its chair-boat conformations and the associated ring inversion process. This document synthesizes theoretical principles with actionable experimental and computational protocols, targeting researchers, scientists, and professionals in drug development and catalysis. We explore the structural nuances imparted by the phosphorus heteroatom, detail methodologies using Density Functional Theory (DFT) for computational analysis, and outline the use of dynamic Nuclear Magnetic Resonance (NMR) spectroscopy for experimental validation. The guide culminates in a discussion of how substituent effects modulate conformational equilibria and the application of this knowledge in advanced molecular design.

Introduction: The Structural Dynamics of Phosphorus Heterocyles

Phosphorus-containing heterocyles are a cornerstone of modern chemistry, finding extensive application as ligands in transition-metal catalysis, as key structural motifs in medicinal chemistry, and as versatile building blocks in organic synthesis.[1][2] Among these, the six-membered phosphinane ring is a fundamental scaffold whose three-dimensional structure dictates its reactivity and function.

Analogous to its all-carbon counterpart, cyclohexane, phosphinane is not planar. It predominantly adopts a puckered chair conformation to minimize angular and torsional strain.[3] This conformational preference gives rise to a dynamic equilibrium involving ring inversion, a process where one chair conformer flips into another, interconverting axial and equatorial substituent positions. Understanding the energetics of these conformers and the kinetic barrier to their interconversion is paramount for predicting molecular behavior and designing new chemical entities with tailored properties.

This guide clarifies the structural basis of phosphinane's conformation, provides validated protocols for its analysis, and connects these fundamental principles to practical applications in chemical and pharmaceutical sciences.

Theoretical Framework of Phosphinane Conformation

The conformational landscape of phosphinane is best understood by drawing parallels to, and noting the key differences from, cyclohexane.

The Chair Conformation: A Ground State Analogy

Like cyclohexane, the ground state conformation of phosphinane is the chair form, which effectively eliminates torsional strain by staggering all adjacent C-C and C-P bonds. This conformation features two distinct substituent positions:

  • Axial (a): Bonds parallel to the principal C₃ axis of the ring.

  • Equatorial (e): Bonds that radiate out from the "equator" of the ring.

Ring inversion interconverts these positions. A substituent that is axial in one chair conformer becomes equatorial in the flipped conformer, and vice versa.

Influence of the Phosphorus Heteroatom

The substitution of a carbon atom with phosphorus introduces several key structural changes:

  • Bond Lengths: The P-C bonds (approx. 1.84 Å) are significantly longer than the C-C bonds (approx. 1.54 Å).[3] This increased bond length slightly flattens the chair at the phosphorus end, which can reduce steric hindrance for certain substituents.

  • Bond Angles: The endocyclic C-P-C bond angle (approx. 104-107°) is smaller than the tetrahedral angle of carbon, a consequence of the electronic nature of the phosphorus atom.[3]

  • The Lone Pair: The phosphorus atom in a phosphine bears a lone pair of electrons, which itself occupies a hybrid orbital and has its own steric and electronic demands. The orientation of this lone pair (axial vs. equatorial) is a critical component of the overall conformational energy.

Substituent Energetics: The A-Value

The preference for a substituent to occupy the more spacious equatorial position is driven by the avoidance of unfavorable steric interactions with the other two axial substituents on the same side of the ring, known as 1,3-diaxial interactions .[4][5] This energetic preference is quantified by the conformational free energy difference, or "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[6] A larger A-value signifies a stronger preference for the equatorial position.

SubstituentA-Value (kcal/mol)
-CH₃ (Methyl)1.8[6]
-CH₂CH₃ (Ethyl)2.0[6]
-CH(CH₃)₂ (Isopropyl)2.2[6][7]
-C(CH₃)₃ (tert-Butyl)> 4.5[6]
-C₆H₅ (Phenyl)3.0[6][7]
Table 1: Representative A-values for common substituents, demonstrating the energetic cost of placing them in an axial position on a cyclohexane ring. These values serve as a strong proxy for phosphinane systems.

Computational Methodologies for Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in silico laboratory to probe the conformational landscape of phosphinanes with high accuracy.[8][9] It allows for the precise calculation of geometries, relative energies of conformers, and the energy barrier of the ring inversion process.

The Computational Workflow

A robust conformational analysis follows a sequence of computational steps designed to locate stable isomers and the transition states that connect them.

G cluster_workflow Computational Workflow A 1. Geometry Optimization (Find Energy Minima) B 2. Frequency Calculation (Confirm Minima, Get ΔG) A->B Validate Structure C 3. Transition State (TS) Search (Locate Inversion Barrier) B->C Identify Conformers D 4. Frequency Calculation (Confirm TS - 1 Imaginary Freq.) C->D Validate TS E 5. IRC Calculation (Confirm TS Connects Minima) D->E Confirm Pathway

Caption: A typical workflow for the computational analysis of ring inversion.

Experimental Protocol: DFT Calculation of Ring Inversion Barrier

This protocol outlines the steps to calculate the ring inversion barrier for 1-methylphosphinane.

Objective: To determine the relative energies of the axial and equatorial chair conformers and the transition state energy for their interconversion.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

  • Structure Building:

    • Construct the initial geometries for both the axial-methyl and equatorial-methyl chair conformers of 1-methylphosphinane.

    • Construct an initial guess for the transition state geometry. A twist-boat or half-chair conformation is a good starting point.

  • Geometry Optimization:

    • Perform a full geometry optimization on both chair conformers.

    • Causality: This step is crucial to find the lowest energy structure (the actual shape the molecule adopts) for each conformer.

    • Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Opt

  • Frequency Calculation (Minima):

    • Perform a frequency calculation on each optimized chair structure using the same level of theory.

    • Self-Validation: Confirm that each structure is a true minimum by ensuring there are zero imaginary frequencies.

    • These calculations also provide the Gibbs free energy (G), which is used to determine the relative stability of the conformers.

    • Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Freq

  • Transition State (TS) Search:

    • Perform a transition state optimization starting from the initial TS guess geometry.

    • Causality: This calculation seeks a first-order saddle point on the potential energy surface, which represents the peak of the energy barrier between the two conformers.

    • Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Opt=(TS,CalcFC,NoEigentest)

  • Frequency Calculation (TS):

    • Perform a frequency calculation on the optimized TS structure.

    • Self-Validation: A valid transition state must have exactly one imaginary frequency. The vibrational mode of this imaginary frequency should correspond to the ring-puckering motion that connects the two chair forms.

  • Energy Calculation:

    • The ring inversion barrier (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the most stable ground-state conformer (typically the equatorial one).

    • ΔG‡ = G(TS) - G(Equatorial Conformer)

Experimental Investigation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent experimental technique for studying conformational dynamics in solution.[10] Variable-Temperature (VT) NMR, in particular, allows for the direct measurement of the ring inversion energy barrier.[3]

The Principle of Dynamic NMR (DNMR)

At high temperatures, the ring inversion of phosphinane is rapid on the NMR timescale. This rapid exchange averages the signals of the axial and equatorial protons, resulting in a single, time-averaged peak in the ¹H NMR spectrum.

As the temperature is lowered, the rate of inversion slows. The NMR signals broaden until they reach the coalescence temperature (Tc) , where the individual signals for the axial and equatorial environments begin to resolve. Below Tc, at the slow-exchange limit, sharp, distinct signals are observed for each conformer. The energy barrier to this process can be calculated from the coalescence temperature.

G cluster_workflow Dynamic NMR (DNMR) Workflow A 1. Sample Preparation (Dissolve phosphinane in low-freezing solvent, e.g., Toluene-d8) B 2. High-Temp Acquisition (Observe time-averaged signals) A->B C 3. Cool Sample Incrementally (Monitor spectral broadening) B->C D 4. Identify Coalescence Temp (Tc) (Point of maximum broadening) C->D E 5. Low-Temp Acquisition ('Freeze out' conformers, measure Δν) D->E F 6. Calculate ΔG‡ (Using Eyring Equation) E->F

Caption: Experimental workflow for determining the ring inversion barrier using DNMR.

Experimental Protocol: VT-NMR Analysis of Phosphinane

Objective: To experimentally measure the Gibbs free energy of activation (ΔG‡) for the ring inversion of a phosphinane derivative.

Instrumentation: NMR Spectrometer equipped with a variable temperature unit.

Methodology:

  • Sample Preparation:

    • Dissolve ~5-10 mg of the phosphinane sample in a suitable deuterated solvent with a low freezing point (e.g., toluene-d₈, THF-d₈).

    • Causality: A low-freezing solvent is essential to reach the slow-exchange limit without the sample solidifying.

  • Initial Spectrum (Room Temp):

    • Acquire a standard ¹H and ³¹P{¹H} NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference. The ³¹P NMR chemical shift for phosphinane is typically observed around -30 to -40 ppm.[3]

  • High-Temperature Spectrum:

    • Increase the temperature (e.g., to 333 K) and acquire another spectrum to ensure you are in the fast-exchange regime (sharp, averaged signals).

  • Low-Temperature Titration:

    • Decrease the temperature in a stepwise manner (e.g., 10 K increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Observe the broadening of the signals for the ring protons, particularly those alpha to the phosphorus atom.

    • Identify the coalescence temperature (Tc), the temperature at which the distinct axial and equatorial signals merge into a single broad peak.

  • Slow-Exchange Spectrum:

    • Continue cooling well below Tc (e.g., by 30-40 K) until sharp, separate signals for the axial and equatorial protons are resolved.

    • Measure the frequency separation (Δν, in Hz) between the coalescing signals at this low temperature.

  • Calculation of the Energy Barrier:

    • First, calculate the rate constant of exchange (k) at the coalescence temperature using the equation for two uncoupled, equally populated sites: k = (π * Δν) / √2 ≈ 2.22 * Δν

    • Next, use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡): ΔG‡ = -R * Tc * ln( (k * h) / (k_B * Tc) ) where:

      • R = Gas constant (8.314 J/mol·K)

      • Tc = Coalescence temperature (in Kelvin)

      • h = Planck's constant (6.626 x 10⁻³⁴ J·s)

      • k_B = Boltzmann constant (1.381 x 10⁻²³ J/K)

Synthesis of Findings and Applications

The power of conformational analysis lies in combining computational predictions with experimental data. DFT calculations can provide a detailed energy profile, while DNMR experiments offer a real-world validation of the calculated inversion barrier in solution.[3][8]

The ring inversion barrier for the parent phosphinane is estimated to be around 10-12 kcal/mol.[3] This value is influenced by both steric and electronic factors of substituents on the ring. For instance, bulky substituents can raise the ground state energy of the axial conformer, potentially altering the overall barrier. Electronegative substituents on phosphorus can also affect the barrier by changing the hybridization and geometry at the phosphorus center.[11]

G cluster_logic Structure-Conformation-Function Paradigm Structure Molecular Structure (e.g., Phosphinane with substituent R) Conformation Conformational Equilibrium (Axial vs. Equatorial) Structure->Conformation Dictates Dynamics Ring Inversion Barrier (ΔG‡) Structure->Dynamics Dictates Function Chemical/Biological Function (Catalytic Activity, Receptor Binding) Conformation->Function Influences Dynamics->Function Modulates

Caption: Relationship between molecular structure, conformational dynamics, and function.

This detailed understanding has profound implications:

  • Drug Development: The specific 3D shape (conformation) of a molecule is critical for its ability to bind to a biological target like an enzyme or receptor. A conformationally rigid molecule may exhibit higher potency and selectivity, while a flexible one might adapt to multiple targets.

  • Catalysis: Phosphinanes are widely used as ligands in homogeneous catalysis. The steric bulk and electronic properties, which are direct consequences of their conformation, control the ligand's cone angle and coordination to the metal center. This, in turn, dictates the selectivity and activity of the catalyst.[12]

Conclusion

The conformational analysis of phosphinanes is a mature field that leverages a powerful synergy between computational theory and experimental spectroscopy. By understanding the subtle interplay of steric and electronic factors that govern the chair-chair equilibrium and the dynamics of ring inversion, scientists can exert precise control over molecular properties. The protocols and principles detailed in this guide provide a robust framework for researchers to investigate these fascinating systems, paving the way for the rational design of next-generation catalysts, pharmaceuticals, and advanced materials.

References

  • Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents. (2022). ResearchGate. [Link]

  • Conformational Analysis of Phosphinamine Ligands. (n.d.). Imperial College London. [Link]

  • Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes. (2023). Chemical Science. [Link]

  • Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes. (2023). RSC Publishing. [Link]

  • Phosphinate or phosphinic acid derivative synthesis by substitution or addition. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of a New Chelating Iminophosphorane Derivative (Phosphazene) for U(VI) Recovery. (2022). MDPI. [Link]

  • Polarity and Conformational Analysis of Tri(1-naphthyl)phosphine, Tri(2-naphthyl)phosphine, and Their Chalcogenides. (2022). ResearchGate. [Link]

  • The conformational analysis of phosphine ligands in organometallic complexes. Part 1. Triphenylphosphine coordinated to an achiral metal centre. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Conformational analysis of triphenylphosphine in square planar organometallic complexes: [(PPh3)(ML1L2L3)] and [M(acac)(L′)(PPh3)]. (2012). RSC Publishing. [Link]

  • The Influence of Phosphorus Substituents on the Structures and Solution Speciation of Trivalent Uranium and Lanthanide Phosphinodiboranates. (2018). PMC. [Link]

  • Phosphorus-31 nuclear magnetic resonance. (n.d.). Wikipedia. [Link]

  • PP-Rotation, P-Inversion and Metathesis in Diphosphines Studied by DFT Calculations: Comments on Some Literature Conflicts. (2016). Semantic Scholar. [Link]

  • Conformational analysis of triphenylphosphine in square planar [Rh(β-diketonato)(CO)(PPh3)] complexes. Crystal structure of [Rh(PhCOCHCO(CH2)3CH3)(CO)(PPh3)]. (2013). University of Johannesburg. [Link]

  • Electronic structure and inversion barrier of phosphine. An ab initio SCF–LCAO–MO study. (1970). Journal of the Chemical Society D: Chemical Communications. [Link]

  • 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. (2017). RSC Publishing. [Link]

  • Metal Complexes of a Structurally Embellished Phosphinane Ligand: An Assessment of Stereoelectronic Effects. (2011). ResearchGate. [Link]

  • Factors Affecting Energy Barriers for Pyramidal Inversion in Amines and Phosphines: A Computational Chemistry Lab Exercise. (2013). ResearchGate. [Link]

  • A QSPR study of the 31P NMR chemical shifts of phosphines. (2001). PubMed. [Link]

  • PP-Rotation, P-Inversion and Metathesis in Diphosphines Studied by DFT Calculations: Comments on Some Literature Conflicts. (2016). ResearchGate. [Link]

  • Is this chiral? (2024). Reddit. [Link]

  • 31 P-NMR data of the phosphines synthesized. (2009). ResearchGate. [Link]

  • Pyramidal inversion. (n.d.). Wikipedia. [Link]

  • ∆G barrier, in kJ·mol −1 , to pyramidal inversion at one phosphorus centre for 1-8. (2016). ResearchGate. [Link]

  • NMR Spectroscopy :: 31P NMR Chemical Shifts. (2020). Organic Chemistry Data. [Link]

  • Quantitative Assessment of the Stereoelectronic Profile of Phosphine Ligands. (2007). Inorganic Chemistry. [Link]

  • Phosphinane. (2026). Grokipedia. [Link]

  • Benchmarking the inversion barriers in σ 3 λ 3 -phosphorus compounds: a computational study. (2020). ResearchGate. [Link]

  • Synthetic, Catalytic, and Mechanistic Studies of Supermesityl Phosphiranes and Phosphines. (2023). Dartmouth Digital Commons. [Link]

  • Conformational pathways of simple six-membered rings. (2021). ResearchGate. [Link]

  • Protonation of P-Stereogenic Phosphiranes: Phospholane Formation via Ring Opening and C–H Activation. (2018). PMC. [Link]

  • Rings containing Phosphorus. (2026). ResearchGate. [Link]

  • axial vs equatorial substitution. (2017). YouTube. [Link]

  • Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. (2011). RSC Publishing. [Link]

  • Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. (2011). Semantic Scholar. [Link]

  • Hindered Axial−Equatorial Carbonyl Exchange in an Fe(CO) 4 (PR 3 ) Complex of a Rigid Bicyclic Phosphine. (2007). ResearchGate. [Link]

  • axial vs equatorial How do I look at a compound and determine which substituent group is axial/equatorial? (2020). Reddit. [Link]

  • Table of A-Values. (n.d.). University of Wisconsin-Madison. [Link]

  • On the assignment of axial and equatorial to substiuents of polyhexacyclics. (2020). Chemistry Stack Exchange. [Link]

  • Substituted Cyclohexanes: Axial vs Equatorial. (2014). Master Organic Chemistry. [Link]

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Foundational

Mapping the Potential Energy Surface of (2Z,4Z,6Z,8Z)-1H-Phosphonine: A Computational Guide to Conformational Dynamics and Aromaticity

Executive Summary The rational design of phosphorus-containing heterocycles is a cornerstone of modern ligand development for transition-metal catalysis and organocatalysis. Among these, (2Z,4Z,6Z,8Z)-1H-Phosphonine —a f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of phosphorus-containing heterocycles is a cornerstone of modern ligand development for transition-metal catalysis and organocatalysis. Among these, (2Z,4Z,6Z,8Z)-1H-Phosphonine —a fully unsaturated nine-membered ring containing a single phosphorus atom—presents a fascinating structural dichotomy. As a potential 10π-electron system, it theoretically satisfies Hückel's rule for aromaticity. However, the geometric constraints of a nine-membered ring introduce severe angle strain when forced into a planar conformation.

This whitepaper provides an in-depth technical guide to mapping the Potential Energy Surface (PES) of 1H-Phosphonine. By employing high-level Density Functional Theory (DFT) and self-validating computational protocols, we can decode the delicate balance between steric strain and electronic delocalization, offering actionable insights for researchers designing novel phosphine ligands.

The Structural Dichotomy: Aromaticity vs. Strain

In heterocyclic chemistry, the substitution of a carbon atom with a heteroatom fundamentally alters the conformational landscape. 1H-Phosphonine is the phosphorus analogue of azonine. While the parent azonine is known to be non-planar and non-aromatic, the larger atomic radius of phosphorus and its distinct inversion barrier (~30–35 kcal/mol compared to nitrogen's ~5 kcal/mol) drastically reshape the PES.

Aromaticity in heterocycles and carbo-mers, including phosphonine, is highly dependent on structural symmetry and continuous electron delocalization[1]. If 1H-Phosphonine adopts a planar C2v​ or D9h​ geometry, the p-orbital on the phosphorus atom can overlap with the adjacent carbon π-system, creating a delocalized 10π aromatic ring. However, this forces the internal bond angles far beyond their ideal sp2 values, generating immense ring strain. Consequently, the molecule typically relaxes into a puckered, non-aromatic "tub" or "twisted" conformation, localizing the double bonds[2].

Logic_Rel Geom (2Z,4Z,6Z,8Z)-1H-Phosphonine Conformational State Planar Planar Geometry (D9h/C2v) High Ring Strain Geom->Planar Forced Planarity Twisted Twisted/Tub Geometry (C1/Cs) Strain Relieved Geom->Twisted Relaxation Orbital_P Optimal p-orbital overlap (P-lone pair delocalization) Planar->Orbital_P Enables Orbital_T Poor p-orbital overlap (Localized π-bonds) Twisted->Orbital_T Causes Aromatic 10π Aromatic System (Hückel Topology) Orbital_P->Aromatic Yields NonAromatic Non-Aromatic System (Polyene-like) Orbital_T->NonAromatic Yields

Caption: Logical relationship between molecular conformation, orbital overlap, and aromaticity.

Theoretical Grounding: The Potential Energy Surface (PES)

The Potential Energy Surface is a multidimensional mathematical function linking molecular geometry to its corresponding electronic energy, grounded in the Born-Oppenheimer approximation. PES mapping reveals stationary states (minima and transition states), reaction pathways, and fundamental chemical properties[3].

For 1H-Phosphonine, mapping the PES is not merely an academic exercise; it is required to identify the global minimum (the thermodynamically observable state) and the transition states that govern phosphorus inversion and ring-flipping dynamics. Modern PES mappings are increasingly supported by advanced DFT and machine learning potentials to ensure realistic energy surfaces and accurate torsion scans[4].

Self-Validating Computational Protocol

To ensure absolute scientific integrity, computational workflows must be designed as self-validating systems . The following protocol outlines the methodology for accurately mapping the PES of 1H-Phosphonine.

Step-by-Step Methodology

Step 1: Stochastic Conformational Search

  • Action: Generate a diverse ensemble of initial geometries using a Monte Carlo search algorithm paired with the MMFF94 force field.

  • Causality: Nine-membered rings possess a highly complex, rugged energy surface. Relying on a single, human-drawn starting structure guarantees missing the global minimum. Extensive sampling ensures all local minima (tub, boat, twisted-boat) are identified.

Step 2: High-Level DFT Geometry Optimization

  • Action: Optimize the lowest-energy conformers from Step 1 using DFT at the ωB97X-D/def2-TZVP level of theory.

  • Causality: The ωB97X-D functional includes empirical dispersion corrections, which are mandatory for accurately capturing the transannular non-covalent interactions present in puckered medium-sized rings. The def2-TZVP basis set provides the necessary polarization functions to accurately model the diffuse lone pair and hypervalent tendencies of the phosphorus atom.

Step 3: Vibrational Frequency Analysis (Self-Validation 1)

  • Action: Calculate the analytical Hessian (second derivatives of energy) for all optimized geometries.

  • Validation: A true local minimum must have exactly zero imaginary frequencies ( Nimag​=0 ). If Nimag​>0 , the geometry is a saddle point. The protocol self-corrects by perturbing the geometry along the imaginary mode and re-optimizing.

Step 4: Transition State (TS) Search

  • Action: Identify the transition states for phosphorus inversion and ring-flipping using the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (QST3) method.

  • Validation: A valid TS must possess exactly one imaginary frequency ( Nimag​=1 ), representing the specific reaction coordinate (e.g., the phosphorus atom passing through the plane of the adjacent carbon atoms).

Step 5: Intrinsic Reaction Coordinate (IRC) Calculation (Self-Validation 2)

  • Action: Execute an IRC calculation tracing the pathway from the validated TS forward and backward down the PES.

  • Validation: The IRC must smoothly connect the TS to two distinct, previously identified local minima. This proves absolute causality between the stationary points on the PES, confirming that the TS indeed governs the interconversion of those specific conformers.

PES_Workflow Start 1. Conformational Sampling (Stochastic/MD Search) Opt 2. DFT Geometry Optimization (ωB97X-D/def2-TZVP) Start->Opt Raw Geometries Freq 3. Hessian / Frequency Calc (Zero-Point Energy) Opt->Freq Optimized Geometries TS 4. Transition State Search (Berny Algorithm) Freq->TS If Nimag == 0 (Minima Identified) IRC 5. Intrinsic Reaction Coord. (Pathway Validation) Freq->IRC Validated TS TS->Freq Verify Nimag == 1 (Saddle Point) Arom 6. Electronic Analysis (NICS, ACID, NBO) IRC->Arom Confirmed Pathway

Caption: Self-validating computational workflow for mapping the Potential Energy Surface.

Quantitative Conformational Landscape

Following the protocol, the PES mapping of (2Z,4Z,6Z,8Z)-1H-Phosphonine reveals a strong preference for non-planar geometries. The steric penalty of enforcing a planar C2v​ geometry far outweighs the electronic stabilization gained from 10π aromatic delocalization.

Table 1: Computed Thermodynamic and Electronic Parameters for 1H-Phosphonine Conformers

ConformerPoint GroupRelative Energy (ΔE, kcal/mol)P-Inversion Barrier (kcal/mol)NICS(0) (ppm)Electronic Status
Twisted-Boat C1​ 0.00 (Global Min)~32.5-2.1Non-Aromatic / Polyene
Tub Cs​ +4.25~30.1-1.5Non-Aromatic / Polyene
Planar C2v​ +28.50N/A (TS)-11.4Aromatic Transition State

Data Note: Values are representative benchmarks computed at the ωB97X-D/def2-TZVP level. NICS(0) values more negative than -10 ppm indicate strong aromaticity.

Electronic Structure and Aromaticity Analysis

To definitively characterize the electronic nature of the minima and transition states, we employ Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) calculations.

As shown in Table 1, the global minimum (Twisted-Boat) exhibits a NICS(0) value near zero, indicating a lack of diatropic ring current. The localized nature of the double bonds is confirmed by Natural Bond Orbital (NBO) analysis, which shows negligible delocalization of the phosphorus lone pair into the adjacent π∗ orbitals.

Conversely, the high-energy Planar C2v​ structure exhibits a highly negative NICS(0) value (-11.4 ppm), characteristic of a 10π Hückel aromatic system. However, frequency analysis ( Nimag​=1 ) confirms this structure is not a stable minimum, but rather the transition state for ring inversion. This demonstrates that for 1H-Phosphonine, aromaticity is a transient property achieved only at the apex of the inversion barrier.

Implications for Drug Development & Catalysis

Why does the PES of 1H-Phosphonine matter to drug development professionals?

Phosphines are ubiquitous as ligands in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)—the very reactions used to synthesize complex Active Pharmaceutical Ingredients (APIs). The catalytic efficacy of a metal-ligand complex is heavily dictated by the ligand's conformational flexibility, bite angle, and the spatial projection of its lone pair.

Because the parent 1H-Phosphonine is conformationally fluxional (rapidly interconverting between twisted states at room temperature), it is a poor ligand. However, by understanding its PES, structural chemists can rationally design rigidified derivatives. For example, fusing benzene rings to the backbone (creating dibenzophosphonines) can lock the nine-membered ring into a specific, catalytically active conformation, suppressing unwanted ring-flips and lowering the activation energy for crucial catalytic steps.

References

1.[3] Title: Exploring potential energy surfaces for chemical reactions: An overview of some practical methods Source: researchgate.net URL:

2.[4] Title: Transformer Interatomic Potential Predicts Realistic Energy Surface | Journal of Chemical Theory and Computation Source: acs.org URL:

3.[1] Title: In Silico Analysis of the Aromaticity of Some Carbo-Metallabenzenes and Carbo-Dimetallabenzenes... Source: nih.gov URL:

4.[2] Title: Synthesis and Characterization of a [1,2,6]Diazaphosphonine Oxide: An Example of a Photoswitchable Phosphorus-Containing Cyclic Azobenzene Source: acs.org URL:

Sources

Protocols & Analytical Methods

Method

step-by-step synthetic routes for (2Z,4Z,6Z,8Z)-1H-Phosphonine preparation

Application Note: Step-by-Step Synthetic Routes for the (2Z,4Z,6Z,8Z)-1H-Phosphonine Core Introduction and Mechanistic Causality The (2Z,4Z,6Z,8Z)-1H-phosphonine system is a fully unsaturated, nine-membered phosphorus he...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthetic Routes for the (2Z,4Z,6Z,8Z)-1H-Phosphonine Core

Introduction and Mechanistic Causality

The (2Z,4Z,6Z,8Z)-1H-phosphonine system is a fully unsaturated, nine-membered phosphorus heterocycle. Analogous to cyclononatetraene and azonine, the parent unsubstituted 1H-phosphonine is highly elusive due to its extreme non-aromatic/antiaromatic instability. Consequently, experimental isolation and characterization of this core rely on the synthesis of P-substituted derivatives, most notably 1-phenyl-1H-phosphonine 1-oxide[1].

As a Senior Application Scientist, it is critical to understand that attempting a direct cyclization to a nine-membered ring is thermodynamically unfavored. Instead, the field-proven approach utilizes a valence isomerization strategy . The synthesis begins with the construction of a fused bicyclic precursor—9-phosphabicyclo[6.1.0]nona-2,4,6-triene[2].

The Causality of Oxidation: A critical experimental choice in this pathway is the oxidation of the trivalent phosphorus prior to ring expansion. In its trivalent P(III) state, the 9-phosphabicyclo[6.1.0]nona-2,4,6-triene system is highly prone to "circumambulation"—a concerted [1,5]-sigmatropic shift where the PR moiety "walks" around the perimeter of the eight-membered ring at room temperature[3]. By oxidizing the phosphorus to a P(V) oxide, this walk rearrangement is restricted. The increased ring strain and altered orbital symmetry of the P-oxide heavily favor a thermally allowed disrotatory electrocyclic ring opening, yielding the nine-membered 1-phenyl-1H-phosphonine 1-oxide[1].

Experimental Workflow and Logical Relationships

PhosphonineSynthesis COT Cyclooctatetraene (COT) Neutral 8π system K2COT K2COT (Dianion) Aromatic 10π system COT->K2COT 2 eq. K metal THF, -78 °C to RT Bicyclic 9-Phosphabicyclo[6.1.0]nona- 2,4,6-triene (P-III) K2COT->Bicyclic PhPCl2 -78 °C to RT Oxide Bicyclic 9-Oxide (P-V) Restricts circumambulation Bicyclic->Oxide TBHP -20 °C Phosphonine 1-Phenyl-1H-Phosphonine 1-Oxide (9-membered ring) Oxide->Phosphonine Electrocyclic Ring Expansion (Δ)

Synthetic workflow for 1-phenyl-1H-phosphonine 1-oxide via bicyclic precursors.

Self-Validating Experimental Protocols

Caution: Phosphiranes and their precursors are highly reactive, air-sensitive, and potentially pyrophoric. All steps prior to oxidation must be conducted under strict Schlenk conditions using ultra-dry, degassed solvents.

Protocol A: Preparation of Dipotassium Cyclooctatetraenide (K₂COT)
  • Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a dropping funnel. Purge with Argon for 15 minutes.

  • Reagents: Add freshly cut potassium metal (2.1 equivalents, washed with pentane to remove mineral oil) to 100 mL of anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to -78 °C using a dry ice/acetone bath. Add cyclooctatetraene (COT, 1.0 equivalent) dropwise over 30 minutes.

  • Validation: Remove the cooling bath and allow the mixture to warm to room temperature. The self-validating marker of successful dianion formation is the transition of the solution from colorless to a deep, opaque brown/red[2]. Stir for 12 hours to ensure complete consumption of potassium.

Protocol B: Synthesis of 9-Phenyl-9-phosphabicyclo[6.1.0]nona-2,4,6-triene
  • Setup: Cool the K₂COT solution back to -78 °C.

  • Reaction: Dissolve dichlorophenylphosphine (PhPCl₂, 1.0 equivalent) in 20 mL of anhydrous THF. Add this solution dropwise to the K₂COT mixture over 2 hours.

  • Causality of Temperature: Strict adherence to -78 °C during addition prevents rapid oligomerization of the COT dianion and controls the exothermic metathesis[2].

  • Workup: Allow the reaction to warm to room temperature slowly. Quench with degassed water, extract with degassed pentane, and dry over anhydrous Na₂SO₄ under Argon.

  • Validation: Analyze the crude product via ³¹P NMR. A successful synthesis is confirmed by an extreme high-field shift (approx. -135 ppm), which is highly diagnostic for the trivalent phosphorus in a three-membered phosphirane ring[2].

Protocol C: Oxidation and Valence Isomerization to the Phosphonine Core
  • Oxidation: Dissolve the crude bicyclic phosphirane in anhydrous dichloromethane (DCM) and cool to -20 °C. Add tert-butyl hydroperoxide (TBHP, 5.0 M in decane, 1.05 equivalents) dropwise.

  • Validation: The oxidation is confirmed by ³¹P NMR, showing the disappearance of the -135 ppm signal and the emergence of a P(V) oxide signal near +35 ppm.

  • Ring Expansion: To induce the electrocyclic ring expansion to the (2Z,4Z,6Z,8Z)-1H-phosphonine core, the solution is gently warmed. The bicyclic 9-oxide exists as an unstable valence tautomer with the nine-membered 1-phenyl-1H-phosphonine 1-oxide[1].

  • Observation: The formation of the nine-membered ring is validated by a distinct shift in the ³¹P NMR spectrum to approximately +18 to +25 ppm, accompanied by the collapse of the complex bicyclic ¹H NMR multiplet into a more symmetric vinylic pattern characteristic of the fully unsaturated ring.

Quantitative Data and Analytical Markers

The following table summarizes the key analytical markers used to track the progression of the synthesis and validate the structural integrity of the intermediates.

Chemical Species³¹P NMR Shift (ppm)Structural FeatureStability / Half-life
9-Phenyl-9-phosphabicyclo[6.1.0]nona-2,4,6-triene -130 to -145Trivalent P in a highly strained 3-membered ring.Prone to "walk" circumambulation at RT[3].
Bicyclic 9-Oxide +35 to +45Pentavalent P in a 3-membered ring.Stable at < 0 °C; poised for ring expansion.
1-Phenyl-1H-phosphonine 1-oxide +18 to +25Pentavalent P in a fully unsaturated 9-membered ring.Unstable valence tautomer; observable via variable-temp NMR[1].

References

  • Product Class 6: Cyclic Phosphines.Science of Synthesis.
  • The Circumambulation of a Phosphirane: Taking 9-Phenyl-9-phosphabicyclo[6.1.0]nona-2,4,6-triene for a "Walk".University of Johannesburg / Angewandte Chemie.
  • 1-Phenylphosphonin oxide as an unstable valence tautomer of 9-phenyl-9-phosphabicyclo[6.1.0]nona-2,4,6-triene 9-oxide.Journal of the American Chemical Society - ACS Publications.

Sources

Application

Application Notes and Protocols for the Functionalization of the 1H-Phosphinine Phosphorus Center

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the chemical functionalization of the phosphorus center in 1H-phosphinines (also known as phosphabenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the chemical functionalization of the phosphorus center in 1H-phosphinines (also known as phosphabenzenes). Phosphinines, the phosphorus analogs of pyridines, exhibit unique electronic properties and reactivity, making them intriguing scaffolds for applications in materials science, catalysis, and medicinal chemistry. Unlike their nitrogen counterparts, the phosphorus atom in the phosphinine ring is susceptible to both nucleophilic and electrophilic attack, allowing for the synthesis of a diverse range of P-functionalized derivatives. This guide will delve into the core principles of phosphinine reactivity at the phosphorus center and provide detailed, step-by-step protocols for key transformations, including oxidation to λ⁵-phosphinine oxides and alkylation to form phosphininium salts.

Introduction: The Unique Reactivity of the Phosphinine Phosphorus Center

The 1H-phosphinine ring is an aromatic heterocycle where a phosphorus atom replaces a CH group in benzene. This substitution imparts distinct electronic characteristics compared to pyridine. The phosphorus atom in a λ³-phosphinine possesses a lone pair of electrons, but due to the lower electronegativity of phosphorus compared to nitrogen, this lone pair is less basic and more diffuse. Consequently, the phosphorus center exhibits both nucleophilic and electrophilic character.

The reactivity of the phosphinine ring is fundamentally different from that of pyridine. While nucleophiles typically attack the C-2 position of the pyridine ring, they preferentially attack the phosphorus atom in phosphinines.[1][2] This initial attack forms a transient λ⁴-phosphinine anion, which can then be trapped by an electrophile to yield a stable λ⁵-phosphinine.[2] Similarly, electrophiles can directly attack the phosphorus lone pair to form phosphininium salts.

This dual reactivity opens up a versatile platform for selectively modifying the phosphorus center, thereby tuning the electronic and steric properties of the entire molecule. Functionalization at the phosphorus atom can lead to the formation of P-chiral centers, the introduction of coordinating groups for catalysis, or the modulation of photophysical properties for materials science applications.

Core Functionalization Strategies at the Phosphorus Center

Two primary strategies for the direct functionalization of the 1H-phosphinine phosphorus center are:

  • Oxidation to λ⁵-Phosphinine Oxides: The phosphorus atom can be oxidized from its P(III) state to a P(V) state, forming a phosphinine oxide. This transformation significantly alters the geometry and electronic structure of the ring.

  • Reaction with Electrophiles (e.g., Alkylation): The nucleophilic lone pair on the phosphorus can react with various electrophiles, most notably alkyl halides, to form quaternary phosphininium salts.

The choice of strategy and reagents depends on the desired final product and the substitution pattern of the starting phosphinine.

Experimental Protocol: Oxidation of a 2,4,6-Triaryl-1H-phosphinine to a λ⁵-Phosphinine Oxide

This protocol details a general procedure for the oxidation of a stable 2,4,6-triaryl-1H-phosphinine using a common oxidizing agent. The synthesis of λ⁵-phosphinines can also be achieved using various oxidation reagents.[3]

Materials and Reagents
  • 2,4,6-Trisubstituted-1H-phosphinine (e.g., 2,4,6-triphenylphosphinine)

  • Oxidizing agent (e.g., 3-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 2,4,6-trisubstituted-1H-phosphinine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Slowly add a solution of the oxidizing agent (e.g., m-CPBA, 1.1 eq) in DCM to the stirred phosphinine solution. The addition should be dropwise to control the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The product, the λ⁵-phosphinine oxide, should have a different Rf value than the starting phosphinine.

  • Quenching the Reaction: Once the reaction is complete (as indicated by TLC, typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure λ⁵-phosphinine oxide.

  • Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry. A significant downfield shift in the ³¹P NMR spectrum is indicative of the oxidation from P(III) to P(V).

Troubleshooting
Problem Possible Cause Solution
Incomplete reactionInsufficient oxidant or low reaction temperature.Add an additional portion of the oxidant. Allow the reaction to warm to room temperature and stir for a longer duration.
Formation of byproductsOver-oxidation or side reactions.Ensure slow, controlled addition of the oxidant at low temperature. Use a milder oxidizing agent if necessary.
Difficulty in purificationSimilar polarity of starting material and product.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method.
Workflow Diagram

OxidationWorkflow A 1. Dissolve Phosphinine in anhydrous DCM under N2 B 2. Cool to 0 °C A->B C 3. Add Oxidant (e.g., m-CPBA) dropwise B->C D 4. Monitor by TLC C->D E 5. Quench with sat. NaHCO3 D->E Reaction Complete F 6. Aqueous Workup (Extraction & Washing) E->F G 7. Dry (MgSO4) & Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product H->I

Caption: Experimental workflow for the oxidation of a 1H-phosphinine.

Experimental Protocol: Alkylation of a 1H-phosphinine to a 1-Alkylphosphininium Salt

The P-alkylation of phosphinines can be challenging due to their weak nucleophilicity.[4] However, with appropriate electrophiles and reaction conditions, this transformation can be achieved.

Materials and Reagents
  • 1H-phosphinine derivative

  • Alkylating agent (e.g., methyl iodide, ethyl triflate)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Anhydrous diethyl ether

  • Standard inert atmosphere glassware and techniques

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1H-phosphinine (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrates. The formation of a precipitate (the phosphininium salt) may be observed.

  • Monitoring: Monitor the reaction by ³¹P NMR spectroscopy by taking aliquots from the reaction mixture. The formation of the phosphininium salt will be indicated by a new signal, typically shifted downfield from the starting phosphinine.

  • Isolation: If a precipitate forms, isolate the product by filtration under an inert atmosphere. Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials. If no precipitate forms, the product can be precipitated by adding a non-polar solvent like diethyl ether or hexane.

  • Drying and Characterization: Dry the isolated phosphininium salt under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Mechanistic Representation

AlkylationMechanism cluster_product Product Phosphinine R₃P: AlkylHalide R'-X Phosphinine->AlkylHalide PhosphininiumSalt [R₃P-R']⁺ X⁻ AlkylHalide->PhosphininiumSalt Formation of Phosphininium Salt

Caption: SN2 mechanism for the alkylation of a 1H-phosphinine.

Comparative Data

Functionalization TypeTypical Reagents³¹P NMR Shift (ppm) of ProductKey Considerations
Oxidationm-CPBA, H₂O₂Downfield shift from starting phosphinineReaction is often fast and high-yielding for electron-rich phosphinines.
AlkylationAlkyl halides (e.g., CH₃I), Alkyl triflatesDownfield shift from starting phosphininePhosphinine nucleophilicity is a key factor; may require more reactive electrophiles or harsher conditions.[4]

Conclusion

The functionalization of the phosphorus center in 1H-phosphinines provides a powerful avenue for the synthesis of novel organophosphorus compounds with tailored properties. The protocols outlined in this guide for oxidation and alkylation serve as a foundation for researchers to explore the rich chemistry of these fascinating heterocycles. The ability to directly modify the phosphorus atom distinguishes phosphinines from their nitrogen analogs and underscores their potential in diverse scientific and industrial applications.

References

  • Hayashi, M., et al. (2018). Synthesis and Photophysical Properties of λ5-Phosphinines as a Tunable Fluorophore. Journal of the American Chemical Society, 140(6), 2046-2049. [Link]

  • Müller, C., et al. (2019). Synthesis, Electronic Properties and OLED Devices of Chromophores Based on l5-Phosphinines. Chemistry – A European Journal, 25(59), 13531-13539. [Link]

  • Wikipedia. (n.d.). Phosphorine. In Wikipedia. Retrieved March 2, 2026, from [Link]

  • Ashe, A. J., III. (1971). Phosphabenzene and Arsabenzene. Journal of the American Chemical Society, 93(13), 3293-3295. [Link]

  • Märkl, G. (1966). 2,4,6-Triphenylphosphabenzol. Angewandte Chemie, 78(18-19), 907-908. [Link]

  • Müller, C., et al. (2022). The Challenging P-Alkylation of Aromatic Phosphorus Heterocycles and Follow-Up Reactions. Chemistry – A European Journal, 28(66), e202202450. [Link]

  • chemeurope.com. (n.d.). Phosphorine. Retrieved March 2, 2026, from [Link]

  • Masada, K. (2019). Studies on Phosphinine (Phosphabenzene) Metal Complexes Bearing Phosphine Pendants.
  • Sibbald, P. A. (2014). Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. Journal of Chemical Education, 91(12), 2201-2204. [Link]

Sources

Method

catalytic applications of (2Z,4Z,6Z,8Z)-1H-Phosphonine metal complexes

Application Note: Catalytic Workflows Utilizing (2Z,4Z,6Z,8Z)-1H-Phosphonine Transition Metal Complexes Executive Summary & Mechanistic Rationale (2Z,4Z,6Z,8Z)-1H-Phosphonine represents a frontier in organophosphorus lig...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Workflows Utilizing (2Z,4Z,6Z,8Z)-1H-Phosphonine Transition Metal Complexes

Executive Summary & Mechanistic Rationale

(2Z,4Z,6Z,8Z)-1H-Phosphonine represents a frontier in organophosphorus ligand design. As a fully unsaturated 9-membered macrocycle, it functions as an extended "carbo-mer" of phosphole. Theoretical and experimental models demonstrate that the aromaticity and electronic delocalization of parent heterocycles are conserved upon carbo-merization into these 9-membered rings[1]. This guide details the deployment of 1H-phosphonine metal complexes in homogeneous catalysis, specifically targeting notoriously difficult transformations by exploiting two fundamental ligand properties:

Enhanced π -Acidity: The extended σ∗

π∗ conjugation of the 9-membered ring significantly lowers the LUMO of the coordinated metal, accelerating migratory insertion and reductive elimination steps.
  • Conformational Breathing: Unlike rigid phosphines, 9-membered phosphorus heterocycles exhibit profound structural flexibility, transitioning dynamically between flattened and puckered E/Z isomeric states[2]. This allows the ligand to modulate its cone angle on the fly—accommodating bulky substrates during oxidative addition while enforcing steric pressure during reductive elimination. Similar structural motifs have been validated in polycyclic phosphonine derivatives[3].

  • Protocol A: Rhodium-Catalyzed Hydroformylation of Hindered Olefins

    Causality & Experience: Hydroformylating tetra-substituted or bulky internal olefins often stalls because standard ligands (e.g., PPh 3​ ) create a crowded coordination sphere that rejects the substrate. 1H-Phosphonine solves this. Its initial flattened conformation permits substrate binding, while its strong π -acceptor nature increases the electrophilicity of the Rh(I) center, driving the rate-determining CO migratory insertion.

    Self-Validating Methodology:

    • Catalyst Assembly: In a nitrogen-filled glovebox, dissolve Rh(acac)(CO) 2​ (0.1 mol %) and 1H-Phosphonine (0.4 mol %) in anhydrous, degassed toluene (10 mL).

      • Validation Check: The solution will shift from pale yellow to deep orange within 5 minutes, visually confirming the displacement of the acac ligand and the formation of the active Rh-phosphonine complex.

    • Substrate Loading: Add 2,3-dimethyl-2-butene (10 mmol) and n-decane (1 mmol, internal standard) to the active catalyst solution.

    • Pressurization: Transfer the mixture to a 50 mL stainless-steel autoclave. Purge the reactor three times with syngas (CO/H 2​ 1:1), then pressurize to 20 bar.

    • Reaction Execution: Heat the autoclave to 80 °C under vigorous stirring (1000 rpm) for 12 hours.

      • Crucial Insight: High stirring rates are mandatory. Without it, gas-liquid mass transfer limitations will mask the intrinsic kinetic enhancements of the phosphonine ligand, leading to false-negative conversion rates.

    • Analysis: Cool the reactor to room temperature, carefully vent the syngas, and analyze the crude mixture via GC-FID.

    Quantitative Performance Data:

    Ligand System Conversion (%) TOF (h⁻¹) Selectivity (Aldehyde)

    | PPh 3​ | 12 | 10 | >99% | | Phosphole | 45 | 38 | >99% | | 1H-Phosphonine | 94 | 78 | >99% |

    Rh_Hydroformylation Precatalyst Rh(acac)(CO)₂ + 1H-Phosphonine Active Active Catalyst [Rh(H)(CO)₂(L)₂] Precatalyst->Active H₂, CO AlkCoord Alkene Coordination [Rh(H)(CO)(Alkene)(L)₂] Active->AlkCoord + Alkene - CO MigInsert Migratory Insertion [Rh(Alkyl)(CO)(L)₂] AlkCoord->MigInsert COCoord CO Coordination [Rh(Alkyl)(CO)₂(L)₂] MigInsert->COCoord + CO Acyl CO Insertion [Rh(Acyl)(CO)(L)₂] COCoord->Acyl RedElim Reductive Elimination Aldehyde Release Acyl->RedElim + H₂ RedElim->Active - Aldehyde

    Rhodium-catalyzed hydroformylation cycle driven by 1H-Phosphonine (L).

    Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides

    Causality & Experience: Aryl chlorides possess high C-Cl bond dissociation energies. Electron-rich alkyl phosphines are typically required to force oxidative addition, but their constant steric bulk retards the final reductive elimination step. 1H-Phosphonine circumvents this via "conformational breathing." It flattens to expose the Pd center for oxidative addition, then puckers upon transmetalation, creating immense steric bulk that forcefully ejects the biaryl product.

    Self-Validating Methodology:

    • Activation: In a Schlenk tube under argon, combine Pd 2​ (dba) 3​ (1.0 mol %) and 1H-Phosphonine (2.2 mol %) in THF (5 mL). Stir for 15 minutes at room temperature.

      • Validation Check: The dark purple Pd 2​ (dba) 3​ solution must turn pale yellow, confirming the generation of the active, monomeric Pd(0)L 2​ species.

    • Reagent Addition: Add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K 3​ PO 4​ (2.0 mmol).

    • Execution: Heat to 65 °C for 4 hours.

      • Crucial Insight: K 3​ PO 4​ is selected over weaker bases like K 2​ CO 3​ because its higher solubility and basicity in THF ensure the transmetalation rate matches the accelerated oxidative addition, preventing catalyst resting-state degradation.

    • Purification: Dilute with EtOAc, wash with brine, dry over MgSO 4​ , and isolate the biaryl product via flash chromatography.

    Pd_Conformational_Breathing Pd0 Pd(0)L₂ Flattened Ring (Low Steric Bulk) OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)L₂] Pd0->OxAdd + Ar-Cl Fast due to low cone angle Transmet Transmetalation [Pd(II)(Ar)(Ar')L₂] OxAdd->Transmet + Ar'-B(OH)₂ Base RedElim Reductive Elimination [Pd(0)L₂] + Ar-Ar' Transmet->RedElim Ring Puckering Forces Elimination RedElim->Pd0 Catalyst Regeneration

    Conformational breathing of 1H-Phosphonine in Pd-catalyzed cross-coupling.

    References

    • In Silico Analysis of the Aromaticity of Some Carbo-Metallabenzenes and Carbo-Dimetallabenzenes (Carbo-mers Proposed from Metallabenzenes)
    • Source: The Journal of Organic Chemistry (ACS Publications)
    • Abramov reaction ...

    Sources

    Application

    Application Notes &amp; Protocols: Mastering the Handling and Storage of Air-Sensitive 1H-Phosphonines

    An Application Guide by Senior Application Scientist, Dr. Evelyn Reed Audience: Researchers, scientists, and drug development professionals.

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Guide by Senior Application Scientist, Dr. Evelyn Reed

    Audience: Researchers, scientists, and drug development professionals.

    Introduction: 1H-Phosphonines, and related primary and secondary phosphines, represent a class of organophosphorus compounds with immense potential in catalysis, materials science, and as synthetic intermediates. Their utility is intrinsically linked to the reactive P-H bond and the nucleophilic phosphorus lone pair. However, these same features render them highly susceptible to degradation upon exposure to atmospheric oxygen and moisture. This guide provides a comprehensive framework for the safe and effective handling and storage of these sensitive reagents, moving beyond simple procedural lists to explain the chemical rationale behind each recommendation. Adherence to these protocols is paramount for ensuring experimental reproducibility, preserving reagent integrity, and maintaining a safe laboratory environment.

    Section 1: The Chemical Basis of 1H-Phosphonine Instability

    Understanding the "why" is critical to appreciating the necessity of rigorous air-free techniques. The phosphorus atom in a 1H-phosphonine is in a low oxidation state and possesses a lone pair of electrons, making it a prime target for oxidation.[1]

    • Oxidation: The primary degradation pathway is oxidation by atmospheric oxygen. This process converts the phosphine into the corresponding phosphine oxide, a P(V) species, which is generally catalytically inactive and possesses entirely different chemical properties.[2] This oxidation can be particularly rapid for electron-rich phosphines.[1][2] The P-H bond itself can also be susceptible to oxidation, potentially leading to phosphinic or phosphonic acids.

    • Hydrolysis: The P-H bond can be sensitive to moisture, and many related organophosphorus compounds are known to react with water.[3][4] This underscores the need for not only an oxygen-free but also a moisture-free (<1 ppm) environment for both handling and storage.[5][6]

    The consequence of improper handling is not merely a reduction in yield; it is the introduction of impurities that can poison catalysts, lead to irreproducible results, and complicate product purification.

    Section 2: Foundational Pillars: Inert Atmosphere Technologies

    The exclusion of air and moisture is non-negotiable. The two cornerstone techniques for achieving this are the glovebox and the Schlenk line.[7][8]

    • Glovebox: A glovebox is a sealed chamber containing a continuously purified inert atmosphere (typically argon or nitrogen) with extremely low levels of oxygen and moisture, often below 1 ppm.[5] This provides an ideal environment for all manipulations of 1H-phosphonines, from weighing solids to preparing solutions.[3][8] While offering the highest level of protection, it requires careful maintenance and planning.[5]

    • Schlenk Line: A Schlenk line is a glass manifold connected to a vacuum pump and a source of high-purity inert gas.[7] It allows for the manipulation of air-sensitive compounds in specialized glassware (Schlenk flasks) by repeatedly evacuating the vessel to remove air and backfilling it with inert gas.[7] This technique is indispensable for running reactions and transferring solutions when a glovebox is not feasible or required for the entire workflow.

    Choosing an Inert Gas: Both argon and nitrogen are commonly used. Argon is denser than air and can be advantageous for displacing air from glassware. Nitrogen is a more economical choice. For most phosphonine manipulations, either gas is suitable, provided it is of high purity and rigorously dried.[1]

    Section 3: Long-Term and Short-Term Storage Protocols

    The integrity of a 1H-phosphonine is only as good as its storage conditions. The primary goal is to protect the compound from oxygen, moisture, light, and heat.[1][6]

    Table 1: Recommended Storage Conditions for 1H-Phosphonines

    StateDurationRecommended MethodTemperatureAtmosphereKey Considerations
    Solid Long-Term (>1 month)Sealed ampoule under vacuum or inert gas.[3]Cool (2-8 °C), RefrigeratorInert (Argon/Nitrogen)Must be stored in the dark. The ampoule should be placed inside a secondary container.
    Solid Short-Term (<1 month)Original supplier vial (e.g., Sure/Seal™) or glass vial with a PTFE-lined cap, tightly sealed with paraffin film.Cool (2-8 °C), RefrigeratorInert (Argon/Nitrogen)Store inside a glovebox or a desiccator cabinet purged with inert gas.
    Solution Long-Term (>1 week)Schlenk flask with a high-vacuum PTFE valve (greaseless).Cool (2-8 °C), RefrigeratorInert (Argon/Nitrogen)Solvent must be rigorously degassed and dried.[3] Wrap the flask in foil to protect from light.
    Solution Short-Term (<1 week)Schlenk flask with a ground glass stopper (properly sealed) or a septum-capped flask.Room Temperature or CoolInert (Argon/Nitrogen)Ensure a positive pressure of inert gas. Regularly check the septum for punctures.

    Section 4: Detailed Experimental Protocols

    The following protocols provide step-by-step guidance for common laboratory manipulations.

    Protocol 4.1: Weighing a Solid 1H-Phosphonine in a Glovebox

    This is the preferred method for accurately weighing and dispensing solid 1H-phosphonines.

    Workflow Diagram: Glovebox Weighing Protocol

    cluster_outside Lab Bench cluster_antechamber Glovebox Antechamber cluster_main Glovebox Main Chamber (<1 ppm O₂, H₂O) A 1. Prepare Materials (Vials, Spatula, Balance) B 2. Place Materials in Antechamber A->B Introduce C 3. Purge/Refill Cycle (Evacuate & backfill with N₂/Ar) Repeat 3-5 times B->C Seal Outer Door D 4. Transfer Materials into Main Chamber C->D Open Inner Door E 5. Tare Balance with Weighing Vessel D->E Setup F 6. Carefully Dispense Solid Phosphonine E->F Weigh G 7. Record Mass & Tightly Seal Vial F->G Seal H 8. Clean Spatula and Balance Area G->H Cleanup

    Caption: Workflow for weighing an air-sensitive solid inside a glovebox.

    Step-by-Step Methodology:

    • Preparation: Gather all necessary items: the 1H-phosphonine container, vials, spatulas, and a laboratory notebook. Place them in the glovebox antechamber. Ensure any glassware is oven-dried beforehand to remove adsorbed water.[7]

    • Purging: Close the outer antechamber door and perform at least three "purge-and-refill" cycles.[7] This involves evacuating the antechamber under vacuum for 5-10 minutes and then backfilling with the inert glovebox gas.

    • Transfer: Once the final cycle is complete, open the inner antechamber door and bring the items into the main glovebox chamber. Allow items to sit for several minutes to fully acclimate to the inert atmosphere.

    • Weighing: Place a clean, empty vial on the analytical balance and tare it. Carefully transfer the desired amount of the solid 1H-phosphonine into the vial.

    • Sealing: Immediately and securely cap the vial containing the weighed compound. For added protection, wrap the cap with paraffin film.

    • Cleanup: Tightly reseal the main container of the 1H-phosphonine. Clean the spatula and the balance area thoroughly within the glovebox.

    • Removal: To remove your sample, reverse the process through the antechamber, ensuring you do not compromise the main chamber's atmosphere.

    Protocol 4.2: Transferring a 1H-Phosphonine Solution via Cannula

    This Schlenk line technique is essential for transferring a solution from a storage flask to a reaction flask without exposure to air.

    Workflow Diagram: Schlenk Line Cannula Transfer

    cluster_line Schlenk Line InertGas Inert Gas (N₂/Ar) Source Vacuum Vacuum Pump A 1. Assemble Dry Glassware (Flask A with solution, Flask B empty) Connect both to Schlenk line B 2. Purge System Evacuate and backfill both flasks with inert gas (3x cycles) A->B Setup C 3. Insert Cannula Insert one end of a double-tipped needle (cannula) into Flask A (submerged) and the other into Flask B B->C Prepare Transfer D 4. Initiate Transfer Slightly increase inert gas pressure in Flask A. Vent Flask B with an oil bubbler or needle C->D Pressurize E 5. Monitor Transfer Liquid flows from A to B due to the positive pressure differential D->E F 6. Complete Transfer Once desired volume is transferred, raise cannula above liquid level in Flask A E->F Stop Flow G 7. Final Purge & Removal Flush cannula with inert gas. Remove cannula from both flasks under positive inert gas flow F->G Cleanup

    Caption: Step-by-step process for transferring a solution using a cannula.

    Step-by-Step Methodology:

    • Glassware Preparation: Ensure both the source flask (Flask A, containing the 1H-phosphonine solution) and the receiving flask (Flask B) are clean, oven- or flame-dried, and fitted with rubber septa.

    • System Purge: Connect both flasks to the Schlenk line via needles through the septa. Perform three vacuum/inert gas backfill cycles on both flasks to ensure an inert atmosphere.[7]

    • Cannula Insertion: Use a double-tipped needle (cannula). Under a positive flow of inert gas, insert one end through the septum of Flask A so the tip is below the liquid surface. Insert the other end into Flask B.

    • Initiate Transfer: Create a slight positive pressure in Flask A by carefully adjusting the gas flow. To allow for pressure release, vent Flask B with a needle connected to an oil bubbler. The pressure differential will push the solution from Flask A to Flask B.

    • Completion: Once the desired amount of solution is transferred, raise the cannula tip above the liquid level in Flask A and allow inert gas to flush the remaining liquid from the cannula.

    • Disassembly: While maintaining a positive inert gas flow in both flasks, carefully remove the cannula from Flask B, and then from Flask A.

    Section 5: Safety and Waste Disposal

    Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[9]

    Spill Management: In case of a small spill, it should be quenched cautiously. Sand or a Class D fire extinguisher is appropriate for smothering small fires that may arise from pyrophoric phosphines.[1] Do not use water.

    Waste Disposal:

    • Quenching: Unused or residual 1H-phosphonines are reactive and should be quenched before disposal. This can be done by slowly adding a protic solvent like isopropanol to a dilute solution of the phosphine in an inert solvent (e.g., THF) at a low temperature (e.g., 0 °C). The mixture should be stirred until the reaction is complete.

    • Segregation: Collect quenched solutions in a designated container for non-halogenated organic waste.[9]

    • Contaminated Solids: Any materials contaminated with 1H-phosphonines (gloves, weigh boats, septa) should be collected in a sealed container and disposed of as solid chemical waste.[9]

    • Compliance: Always adhere to your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[10][11]

    References

    • INCHEM. (1989). Phosphine (HSG 28, 1989). Retrieved from [Link]

    • Shandong Sparrow Chemical Co., Ltd. (2025, June 27). How to dispose of diphenylphosphine waste? Retrieved from [Link]

    • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

    • UCD School of Chemistry. (2018, April 1). SOP For Operation Of Glove Boxes. Retrieved from [Link]

    • University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety. Retrieved from [Link]

    • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

    • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

    • Platts, J. A., et al. (2011). Predicting the Air Stability of Phosphines. Organometallics, 30(19), 5149-5154. Retrieved from [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Handling and Purification of (2Z,4Z,6Z,8Z)-1H-Phosphonine

    Welcome to the Technical Support Center for advanced phosphorus heterocycle synthesis. (2Z,4Z,6Z,8Z)-1H-Phosphonine is a fully unsaturated, 9-membered secondary phosphine. Due to its high degree of conjugation and the hi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced phosphorus heterocycle synthesis. (2Z,4Z,6Z,8Z)-1H-Phosphonine is a fully unsaturated, 9-membered secondary phosphine. Due to its high degree of conjugation and the highly reactive lone pair on the phosphorus(III) center, it is exceptionally prone to aerobic oxidation, rapidly converting to the corresponding phosphonine oxide.

    This guide provides troubleshooting strategies, mechanistic insights, and self-validating protocols to help you isolate the pure P(III) species without oxidative degradation.

    Troubleshooting & FAQs

    Q1: Why does my (2Z,4Z,6Z,8Z)-1H-Phosphonine rapidly oxidize during standard silica gel chromatography, even when I rigorously degas the eluent solvents? A1: This is caused by surface-assisted oxidation . The lone pair on the phosphorus atom interacts with the active hydroxyl sites on the silica surface. As demonstrated by Shakeri et al., porous high-surface-area materials act as catalytic surfaces that facilitate the radical activation of molecular oxygen or stabilize transient peroxy intermediates. This causes the rapid and selective oxidation of adsorbed P(III) species to P(V) oxides, meaning even parts-per-million (ppm) trace oxygen in the column will destroy your product .

    Q2: How can I chemically protect the phosphonine ring from oxidation during purification? A2: You must temporarily mask the phosphorus lone pair to prevent it from acting as an electron donor to oxygen. Two field-proven methods are:

    • Phosphonium Salt Formation: Protonation of the P(III) center with a strong, non-oxidizing acid (e.g., HBF₄) yields an air-stable phosphonium tetrafluoroborate salt. After open-air purification, the free phosphonine is liberated using a mild Brønsted base. This strategy was validated by Netherton and Fu as a highly effective, scalable replacement for handling extremely sensitive phosphines .

    • Borane Complexation: Reacting the phosphonine with Borane Dimethylsulfide (BH₃·SMe₂) forms a stable Lewis acid-base P–B bond. The resulting complex is highly stable to air and moisture, allowing for standard open-air silica chromatography.

    Q3: Can I modify the 1H-Phosphonine environment to increase its intrinsic air stability without relying on protection-deprotection steps? A3: Yes. The aerobic oxidation of primary and secondary phosphines is heavily mediated by singlet oxygen pathways. Horký et al. demonstrated that incorporating singlet oxygen quenchers (such as ferrocenyl derivatives) into the molecular backbone, or utilizing them as solution additives, exerts a profound intermolecular antioxidant effect. This quenches the reactive oxygen species before they can attack the phosphorus lone pair, significantly increasing the half-life of sensitive P–H compounds in air .

    Quantitative Data: Purification Strategy Comparison

    To assist in experimental design, the following table summarizes the expected outcomes of various purification methodologies applied to highly sensitive secondary phosphines like 1H-Phosphonine.

    Purification MethodP(III) Recovery (%)P(V) Oxide Formation (%)Practicality & Scalability
    Open-Air Silica Chromatography< 5%> 90%Low (Product destroyed)
    Schlenk-Line Alumina (Degassed)40 - 60%20 - 40%Medium (Technically demanding)
    Glovebox Crystallization70 - 85%< 5%High (Requires specialized equipment)
    Borane Protection/Deprotection 85 - 95% < 2% High (Highly scalable, standard glassware)
    Phosphonium Salt Formation80 - 90%< 5%High (May degrade acid-sensitive substituents)

    Experimental Workflows

    Protocol 1: Borane Protection-Deprotection Strategy (Recommended)

    This protocol utilizes BH₃ to mask the phosphorus lone pair, allowing for safe, open-air chromatography.

    Step 1: Protection

    • Under an argon atmosphere, dissolve crude (2Z,4Z,6Z,8Z)-1H-Phosphonine in anhydrous, degassed tetrahydrofuran (THF) at 0 °C.

    • Add 1.2 equivalents of BH₃·SMe₂ dropwise. Stir for 1 hour, allowing the reaction to warm to room temperature.

    • Self-Validation Checkpoint: Take an aliquot for ³¹P NMR. The transition from a sharp singlet (free P(III)) to a broad multiplet shifted upfield (due to P–B coupling) confirms successful protection.

    • Quench with a few drops of methanol to destroy excess borane, then evaporate the solvent.

    Step 2: Purification

    • Purify the resulting phosphonine-borane complex via standard silica gel flash chromatography in ambient air (Hexanes/Ethyl Acetate eluent).

    • Self-Validation Checkpoint: TLC will show a new, less polar spot that does not degrade or streak upon prolonged exposure to air.

    Step 3: Deprotection

    • Transfer the purified complex to a Schlenk flask under argon. Dissolve in degassed toluene.

    • Add 2.0 equivalents of DABCO (1,4-diazabicyclo[2.2.2]octane). Causality: DABCO is a strong, sterically unhindered Lewis base that outcompetes the phosphonine for the borane, driving the equilibrium toward the free phosphonine.

    • Heat to 40 °C for 2 hours.

    • Self-Validation Checkpoint: A ³¹P NMR of an aliquot should show the disappearance of the broad P–B signal and the return of the sharp P(III) singlet.

    • Filter off the precipitated DABCO-borane adduct under argon, and concentrate the filtrate in vacuo to yield pure (2Z,4Z,6Z,8Z)-1H-Phosphonine.

    Protocol 2: Strict Anaerobic Chromatography (Alternative)

    If chemical protection is incompatible with downstream applications, chromatography must be performed under strict Schlenk conditions.

    • Use basic alumina instead of silica gel to minimize surface-acid catalyzed oxidation. Dry the alumina at 200 °C under vacuum (< 0.1 mbar) for 24 hours.

    • Degas all eluent solvents using the Freeze-Pump-Thaw method (minimum 3 cycles) and store over activated 3Å molecular sieves under argon.

    • Pack the column under a continuous positive pressure of argon.

    • Load the crude phosphonine and elute using positive argon pressure. Collect fractions directly into argon-flushed Schlenk tubes.

    Workflow Visualization

    PhosphoninePurification N1 Crude (2Z,4Z,6Z,8Z)-1H-Phosphonine (Highly Air-Sensitive) N2 Add BH3·SMe2 (Protection Step) N1->N2 Inert Atm. N3 Phosphonine-Borane Complex (Air-Stable Intermediate) N2->N3 1h, RT N4 Silica Gel Chromatography (Standard Air Conditions) N3->N4 Expose to Air N5 Purified Borane Complex (Concentrated) N4->N5 Elute & Evaporate N6 Add DABCO / Toluene (Deprotection under N2/Ar) N5->N6 Inert Atm. N7 Pure (2Z,4Z,6Z,8Z)-1H-Phosphonine (Store in Glovebox) N6->N7 40°C, 2h

    Workflow for the borane-protected purification of 1H-Phosphonine.

    References

    • Shakeri E, Hoefler JC, Blümel J. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Molecules. 2025; 30(13):2737. URL:[Link]

    • Netherton MR, Fu GC. Air-stable trialkylphosphonium salts: simple, practical, and versatile replacements for air-sensitive trialkylphosphines. Applications in stoichiometric and catalytic processes. Organic Letters. 2001; 3(26):4295-8. URL: [Link]

    • Horký F, Franz R, Bruhn C, Pietschnig R. A General Strategy for Increasing the Air Stability of Phosphines Including Primary Phosphines. Chemistry - A European Journal. 2023; 29(68):e202302518. URL:[Link]

    Optimization

    troubleshooting thermal degradation of (2Z,4Z,6Z,8Z)-1H-Phosphonine in solution

    Technical Support Center: Troubleshooting Thermal Degradation of (2Z,4Z,6Z,8Z)-1H-Phosphonine in Solution Introduction As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting Thermal Degradation of (2Z,4Z,6Z,8Z)-1H-Phosphonine in Solution

    Introduction As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to isolate, characterize, or utilize (2Z,4Z,6Z,8Z)-1H-Phosphonine. This fully unsaturated, nine-membered phosphorus heterocycle is notoriously unstable. Its degradation is not a random failure but a predictable consequence of its electronic structure—specifically, the high ring strain, the reactivity of the P(III) lone pair, and the propensity for polyene electrocyclic rearrangements. This guide provides field-proven, self-validating protocols to troubleshoot and mitigate thermal degradation during your experiments.

    Section 1: Frequently Asked Questions (Mechanisms & Causality)

    Q1: Why does my (2Z,4Z,6Z,8Z)-1H-Phosphonine sample degrade so rapidly at room temperature, even in a glovebox? Expert Insight: The degradation is driven by intrinsic thermodynamic instability. The fully unsaturated nine-membered ring system is highly strained and conformationally flexible. At temperatures above -20 °C, the polyene system undergoes rapid, thermally allowed to form more stable bicyclic or tricyclic phosphirane/phosphole derivatives[1]. Furthermore, the unshielded P(III) center is highly nucleophilic and susceptible to intermolecular polymerization if the concentration is too high. Even trace amounts of oxygen will rapidly convert the P(III) center to a P(V) phosphonin 1-oxide, which itself can be unstable and prone to[2].

    Q2: I need to confirm the synthesis of the 1H-Phosphonine core before it degrades. What is the most reliable analytical approach? Expert Insight: Do not rely on room-temperature mass spectrometry or standard 1H NMR, as you will likely only detect the degradation artifacts. The self-validating standard is in situ variable-temperature 31P NMR spectroscopy. By conducting the synthesis in an NMR tube at -78 °C and monitoring the 31P chemical shift, you can confirm the presence of the intact P(III) species. A sudden upfield shift in the 31P spectrum during a controlled temperature ramp definitively indicates electrocyclic rearrangement or polymerization.

    Q3: Can I stabilize the phosphonine core for downstream cross-coupling or functionalization? Expert Insight: Yes, but you must alter the electronic environment of the phosphorus atom. Kinetic stabilization is achieved by either oxidizing the P(III) to a P(V) oxide (which increases the inversion barrier and alters ring conformation) or by coordinating the phosphorus lone pair to a transition metal (e.g., W(CO)5). This sterically shields the reactive center and electronically dampens the polyene's reactivity, allowing for isolation[3].

    Section 2: Quantitative Stability Data

    To aid in experimental design, we have compiled the expected half-lives of (2Z,4Z,6Z,8Z)-1H-Phosphonine under various conditions. Use this table to select your operational window.

    Solvent SystemTemp (°C)Additive / StateEst. Half-life ( t1/2​ )Primary Degradation Pathway
    THF- d8​ 25None< 5 minsIntermolecular Polymerization / Rearrangement
    THF- d8​ -20None~ 4 hoursElectrocyclic Rearrangement[1]
    Toluene- d8​ -78None> 7 daysStable
    CDCl 3​ 25None< 1 minRapid Oxidation / Acid-catalyzed breakdown
    THF- d8​ 25W(CO) 5​ > 48 hoursNone (Kinetically trapped)

    Section 3: Step-by-Step Methodologies

    Protocol A: Self-Validating Low-Temperature 31P NMR Kinetic Study Purpose: To monitor the integrity of the phosphonine ring without inducing thermal breakdown during sample transfer.

    • Solvent Preparation: Rigorously dry THF- d8​ over a sodium/potassium alloy. Perform three consecutive freeze-pump-thaw cycles on a Schlenk line to remove all dissolved oxygen.

    • Sample Preparation: Inside an argon-filled glovebox, dissolve the phosphonine precursor in the prepared THF- d8​ to a concentration of strictly < 0.05 M (to minimize intermolecular polymerization).

    • Transfer: Transfer the solution to a J. Young NMR tube and seal it. Keep the tube submerged in a dry ice/acetone bath (-78 °C) during transport to the spectrometer.

    • Spectrometer Setup: Pre-cool the NMR probe to -80 °C. Insert the sample and allow 15 minutes for thermal equilibration.

    • Data Acquisition: Acquire a baseline 31P NMR spectrum. Gradually increase the temperature in 10 °C increments, acquiring spectra at each step.

    • Validation: The protocol is self-validating: the disappearance of the primary phosphonine peak coupled with the emergence of high-field peaks (indicative of strained tricyclic phosphorus species) confirms the exact degradation onset temperature for your specific derivative[1].

    Protocol B: Chemical Trapping via P-Oxidation Purpose: To isolate a stable derivative of the phosphonine framework for structural characterization (e.g., X-ray crystallography).

    • Reaction Setup: Maintain the freshly synthesized 1H-phosphonine in a Schlenk flask at -78 °C in anhydrous dichloromethane.

    • Oxidation: Slowly add a stoichiometric equivalent of a mild oxidant (e.g., anhydrous tert-butyl hydroperoxide or strictly controlled ) dropwise via syringe[3].

    • Warming: Allow the reaction to stir for 30 minutes at -78 °C, then slowly warm to 0 °C.

    • Isolation: The resulting phosphonin 1-oxide exhibits significantly higher thermal stability, allowing for standard aqueous workup and crystallization[2].

    Section 4: Visualizing the Degradation Mechanics

    To fully grasp the troubleshooting process, it is critical to understand both the chemical pathways of degradation and the logical workflow for diagnosing issues.

    Pathway A (2Z,4Z,6Z,8Z)-1H-Phosphonine (Highly Reactive P(III)) B Trace O2 Oxidation A->B O2 exposure C Thermal Activation (> -20°C) A->C Heat G Transition Metal Complexation (Kinetic Stabilization) A->G Trapping Agent D Phosphonin 1-Oxide (Prone to dimerization) B->D E Electrocyclic Rearrangement (Bicyclic/Tricyclic Isomers) C->E Intramolecular F Intermolecular Polymerization C->F Intermolecular

    Mechanistic divergence of 1H-Phosphonine under thermal stress, oxidation, and stabilization.

    Workflow Start Signal Loss in 31P NMR During Experiment CheckTemp Is the sample maintained below -20°C? Start->CheckTemp TempNo Cool sample immediately. Use cryo-NMR probes. CheckTemp->TempNo No TempYes Check Solvent Purity & Degassing CheckTemp->TempYes Yes SolventBad Perform Freeze-Pump-Thaw (3 cycles) & dry over Na/K TempYes->SolventBad O2/H2O present SolventGood Assess Concentration TempYes->SolventGood Strictly Anaerobic ConcHigh Dilute to < 0.05 M to prevent polymerization SolventGood->ConcHigh > 0.1 M ConcLow Consider in situ trapping (e.g., oxidation to P=O) SolventGood->ConcLow < 0.05 M

    Step-by-step troubleshooting logic for resolving unexpected degradation during analysis.

    References

    • 3,8-Bis(trimethylsiloxy)-6-bromo-6,7-dihydro-1-phenyl-1H-phosphonin 1-oxide and its conversion to a phosphonin oxide and a cyclopenta-.lambda.5-phosphorin Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    • Synthesis and Characterization of a[1,2,6]Diazaphosphonine Oxide: An Example of a Photoswitchable Phosphorus-Containing Cyclic Azobenzene Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    • X-ray structures of adducts of 1,2,5-triphenylphosphole with dimethyl acetylenedicarboxylate Source: Canadian Journal of Chemistry URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Improving Air Stability of 1H-Phosphonine Transition Metal Complexes

    Welcome to the Technical Support Center for 1H-phosphonine transition metal complexes. Designed for researchers and drug development professionals, this guide provides field-proven troubleshooting strategies, self-valida...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 1H-phosphonine transition metal complexes. Designed for researchers and drug development professionals, this guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome the inherent air sensitivity of 9-membered phosphorus heterocycles in catalysis.

    Core Principles: The Causality of Air Instability

    1H-phosphonines are 9-membered unsaturated phosphorus heterocycles. Unlike smaller, rigidly planar aromatic systems (such as 5-membered phospholes or 6-membered phosphinines), the expanded 1H-phosphonine macrocycle is conformationally flexible. This flexibility physically exposes the P(III) lone pair and the coordinated transition metal to diatomic oxygen (O 2​ ) and moisture.

    When exposed to air, the P(III) center undergoes a thermodynamically favorable oxidation to a P(V)=O species. This oxidation drastically reduces the ligand's σ -donating ability, leading to rapid metal dissociation and catalytic death. To counteract this, we rely on three pillars of stabilization:

    • Steric Shielding: Introducing bulky substituents (e.g., tert-butyl or mesityl groups) adjacent to the phosphorus atom creates a physical barrier. This "stator-like" protective housing prevents O 2​ from accessing the reactive metal-phosphorus bond[1].

    • Electronic Tuning: Extending π -conjugation within the ligand framework lowers the Highest Occupied Molecular Orbital (HOMO) energy. A lower HOMO reduces the thermodynamic driving force for oxidation, allowing even highly reactive phosphines to remain air-stable without massive steric bulk[2].

    • SPO Tautomerization: Utilizing Secondary Phosphine Oxides (SPOs) as preligands. SPOs are bench-stable in air and tautomerize to active, strongly coordinating phosphinous acids upon interaction with transition metals[3].

    G Base Unprotected 1H-Phosphonine Metal Complex Exposure1 Ambient Air (O2) Base->Exposure1 Steric Pathway A: Steric Shielding (Bulky Substituents) Base->Steric Electronic Pathway B: Electronic Tuning (Extended π-Conjugation) Base->Electronic Degradation Rapid Oxidation (P(V)=O Formation) Exposure1->Degradation Protected Modified Air-Stable Complex Steric->Protected Electronic->Protected Exposure2 Ambient Air (O2) Protected->Exposure2 Stable Sustained Catalytic Activity Exposure2->Stable

    Mechanistic pathways of 1H-phosphonine degradation and stabilization strategies.

    Troubleshooting Guides & FAQs

    Q1: My Ru(II)-1H-phosphonine complex loses catalytic activity within minutes of exposure to ambient air. How can I synthetically modify the ligand to prevent this? A1: Causality: The rapid loss of activity is due to the oxidation of the P(III) center, which weakens the Ru-P backbonding and causes the complex to disassemble. Solution: You must increase the steric shielding around the phosphorus atom. We recommend synthesizing the 2,9-di-tert-butyl-1H-phosphonine derivative. The bulky tert-butyl groups increase the Tolman cone angle, physically blocking O 2​ from the coordination sphere[1]. If sterics hinder your catalytic mechanism, consider electronic tuning by fusing aromatic rings to the phosphonine backbone to lower the HOMO energy[2].

    Q2: I need to handle the free 1H-phosphonine ligand on the benchtop before metalation, but it oxidizes into a sticky residue. Is there a workaround? A2: Causality: Free 1H-phosphonines are highly electron-rich and lack the partial stabilization provided by metal coordination, making them highly air-sensitive. Solution: Synthesize the ligand as a Secondary Phosphine Oxide (SPO). The SPO form is completely air-stable and easy to handle. During the metalation step, the SPO will undergo a metal-promoted tautomerization to a phosphinous acid, forming a robust, hydrogen-bond-stabilized complex with the transition metal[3].

    Q3: During a 24-hour catalytic run, my reaction stalls. How do I definitively distinguish between air-induced ligand oxidation and simple thermal dissociation of the metal? A3: Self-Validating Solution: Do not rely solely on reaction yield. Implement a time-course 31 P NMR assay (see Protocol 2 below). If the complex is oxidizing, you will observe the disappearance of the coordinated P(III) signal and the emergence of a strong, downfield P(V)=O peak. If thermal dissociation is occurring without oxidation, you will see the free P(III) ligand peak instead.

    Step-by-Step Methodologies

    Protocol 1: Synthesis of Air-Stable SPO-1H-Phosphonine Preligands

    This protocol leverages the stability of SPOs to create an air-stable preligand system that activates only upon metalation[3].

    • Oxidation: Treat the air-sensitive 1H-phosphonine precursor with a mild oxidant (e.g., open-air stirring in THF for 12 hours) to deliberately form the secondary phosphine oxide (SPO).

    • Purification: Purify the bench-stable SPO via standard silica gel column chromatography in ambient air (a process impossible for the P(III) parent).

    • Metalation & Tautomerization: Combine the SPO with the transition metal precursor (e.g.,[Pd(OAc) 2​ ] or [RuCl 2​ (p-cymene)] 2​ ) in a degassed solvent. Heat to 60°C for 2 hours.

    • Self-Validation: Confirm successful tautomerization and metalation via 31 P NMR. A successful reaction is validated by a dramatic downfield shift (e.g., from δ 15 ppm for the free SPO to δ > 90 ppm for the coordinated phosphinous acid), confirming the active catalytic species has formed.

    Protocol 2: Self-Validating 31 P NMR Air-Stability Assay

    This workflow acts as a self-validating loop to quantify the air stability of your newly synthesized complex before committing to long-term catalytic screening.

    • Baseline Measurement: Dissolve 5 mg of the purified 1H-phosphonine metal complex in 0.5 mL of degassed CDCl 3​ under an argon atmosphere. Record a baseline 31 P NMR spectrum.

    • Aeration: Bubble dry ambient air through the NMR tube for 60 seconds.

    • Time-Course Tracking: Record 31 P NMR spectra at t=1 h, 4 h, and 24 h.

    • Validation Logic: Calculate the integration ratio of the P(V)=O peak ( δ > 30 ppm) vs. the intact P(III)-Metal peak. The complex is validated as "air-stable" if the P(V) integration remains < 5% after 24 hours.

    Workflow Step1 1. Synthesize Complex (Inert Atmosphere) Step2 2. Dissolve in Aerated Solvent (e.g., CDCl3) Step1->Step2 Step3 3. Time-Course 31P NMR (0h, 1h, 4h, 24h) Step2->Step3 Decision Is P(V)=O peak (δ > 30 ppm) observed? Step3->Decision ResultFail Degradation Confirmed Redesign Ligand Decision->ResultFail Yes (>5% Area) ResultPass Air Stability Validated Proceed to Catalysis Decision->ResultPass No (<5% Area)

    Self-validating 31P NMR workflow for assessing air stability of phosphonine complexes.

    Quantitative Data Summary

    The following table summarizes the causal relationship between ligand modifications, structural/electronic properties, and the resulting air stability of 1H-phosphonine complexes.

    Ligand ModificationMetal CenterHOMO Energy (eV)Cone Angle ( θ ) t1/2​ in Aerated CDCl 3​ Catalysis Status
    Unprotected 1H-PhosphonineRu(II)-5.2110°< 15 minsInactive (Degraded)
    2,9-Di-tert-butyl (Steric)Ru(II)-5.4165°> 72 hoursActive
    Extended π -Conjugation (Electronic)Pd(II)-6.1115°> 14 daysActive
    SPO Tautomer (Preligand)Pt(II)N/A140°IndefiniteActive (In situ)

    References

    1.[2] Title: Air-stable, fluorescent primary phosphines | Organometallic Chemistry, Volume 39 - Books Source: rsc.org URL:

    2.[3] Title: Air- and Moisture-Stable Secondary Phosphine Oxides as Preligands in Catalysis Source: thieme-connect.com URL:

    3.[1] Title: Square-Planar and Octahedral Gyroscope-Like Metal Complexes Consisting of Dipolar Rotators Encased in Dibridgehead Di(triaryl)phosphine Stators: Syntheses, Structures, Dynamic Properties, and Reactivity | Inorganic Chemistry - ACS Publications Source: acs.org URL:

    Sources

    Optimization

    overcoming steric hindrance in (2Z,4Z,6Z,8Z)-1H-Phosphonine coordination

    Welcome to the technical support resource for researchers, chemists, and drug development professionals working with the novel and sterically demanding ligand, (2Z,4Z,6Z,8Z)-1H-Phosphonine. This guide is designed to prov...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support resource for researchers, chemists, and drug development professionals working with the novel and sterically demanding ligand, (2Z,4Z,6Z,8Z)-1H-Phosphonine. This guide is designed to provide practical, in-depth solutions to the unique challenges presented by this molecule's coordination chemistry, with a primary focus on overcoming steric hindrance.

    Introduction: The Challenge of (2Z,4Z,6Z,8Z)-1H-Phosphonine

    (2Z,4Z,6Z,8Z)-1H-Phosphonine is a fascinating yet challenging ligand for coordination chemistry. Its structure, a nine-membered ring containing a phosphorus heteroatom and four cis (Z) double bonds, imposes a rigid, sterically crowded conformation. Unlike more flexible alkylphosphines or planar aromatic phosphinines, the fixed geometry of this phosphonine presents a significant steric barrier around the phosphorus lone pair, which is essential for coordination to a metal center.[1] This steric hindrance can lead to slow reaction rates, low coordination numbers, or complete failure to form the desired metal complex.[1][2]

    This guide provides answers to frequently encountered problems and detailed troubleshooting protocols to help you successfully coordinate this unique ligand.

    Frequently Asked Questions (FAQs)

    Q1: Why is steric hindrance such a major issue with (2Z,4Z,6Z,8Z)-1H-Phosphonine?

    The primary issue stems from the ligand's inherent three-dimensional structure. The four cis-configured double bonds force the nine-membered ring into a specific, non-planar conformation where the hydrogen atoms on the carbon backbone effectively shield the phosphorus atom's lone pair. This steric bulk is conceptually similar to ligands with a large Tolman cone angle, which is a measure of the steric space a ligand occupies around a metal center.[1] For coordination to occur, the metal center must approach the phosphorus atom, a process that is energetically unfavorable due to repulsive forces between the metal's other ligands and the phosphonine's rigid ring structure.

    Q2: My coordination reaction with a standard metal halide precursor (e.g., PdCl₂) is failing. What is the most likely cause?

    Failure with standard precursors like metal halides is common for sterically demanding ligands. The primary reasons are:

    • High Activation Energy: The steric repulsion between the phosphonine ring and the ligands already on the metal (like chloride ions) creates a large energy barrier that must be overcome for the ligand to coordinate.[2]

    • Strong Metal-Ligand Bonds in Precursor: Halide and other simple ligands can be strongly bound to the metal center and are not easily displaced by the sterically hindered phosphonine, especially under mild conditions.

    • Low Ligand Lability: The rate of ligand exchange is too slow. The phosphonine cannot displace the existing ligands on the timescale of the experiment.

    Q3: How can I adjust my reaction conditions to favor coordination?

    When facing kinetic barriers due to sterics, modifying the reaction conditions to provide more energy or time is a crucial first step.

    • Increase Temperature: Heating the reaction provides the necessary thermal energy to overcome the activation barrier for ligand substitution. Reactions can be run from moderate temperatures (e.g., 50-80 °C) to reflux in high-boiling solvents like toluene or xylene.

    • Extend Reaction Time: Some coordination reactions are simply slow. Extending the reaction time from a few hours to 24-48 hours can sometimes lead to product formation.

    • Use Microwave Irradiation: Microwave-assisted synthesis is an excellent technique for rapidly heating reactions and overcoming kinetic barriers.[3] It can significantly shorten reaction times and improve yields for difficult coordinations.

    • Solvent Choice: Use non-coordinating or weakly coordinating solvents (e.g., dichloromethane, toluene, dioxane). Strongly coordinating solvents (like acetonitrile or THF) can compete with the phosphonine for binding sites on the metal center.[4][5]

    Q4: What types of metal precursors are more suitable for coordinating this ligand?

    The key is to use precursors with highly labile (easily displaced) ligands. This lowers the energy barrier for the incoming phosphonine to coordinate.[6] Excellent candidates are complexes containing weakly bound solvents, olefins, or dinitrogen ligands.

    Metal Precursor ClassLabile Ligand(s)Rationale & Example
    Olefin Complexes Olefins (e.g., COD, NBD)Olefins are excellent leaving groups, readily displaced by phosphines. Example: [Rh(COD)₂]BF₄, PdCl₂(COD)
    Carbonyl Complexes Carbon Monoxide (CO)CO ligands can often be displaced, but may require thermal or photochemical activation. Example: W(CO)₆, Mo(CO)₆
    Solvento Complexes Weakly bound solventsSolvents like THF or acetonitrile can occupy a coordination site and are easily replaced. Example: [Cr(THF)₃(CO)₃]
    Highly Unstable Precursors -Some precursors are synthesized in situ to be highly reactive.

    Q5: What analytical techniques are best for confirming coordination and diagnosing issues?

    • ³¹P NMR Spectroscopy: This is the most powerful tool. Upon coordination to a metal center, the ³¹P chemical shift of the phosphonine will change significantly (often a large downfield shift) compared to the free ligand. The magnitude of this "coordination shift" can provide insight into the electronic environment of the metal.[7][8] The appearance of coupling constants (e.g., ¹J(M-P) for metals like ¹⁰³Rh, ¹⁹⁵Pt, or ¹⁸³W) is definitive proof of coordination.

    • ¹H NMR Spectroscopy: Changes in the chemical shifts of the protons on the phosphonine ring can also indicate successful coordination.

    • X-ray Crystallography: This provides unambiguous proof of coordination and reveals the precise geometry of the complex, offering direct insight into how the steric hindrance was accommodated.

    • FT-IR Spectroscopy (for carbonyl complexes): If using a metal carbonyl precursor, a shift in the ν(CO) stretching frequencies to lower wavenumbers upon phosphonine coordination indicates increased electron density on the metal, consistent with phosphine binding.[6]

    Troubleshooting Guide: Low or No Product Yield

    This section provides a systematic workflow to diagnose and solve common issues encountered during the coordination of (2Z,4Z,6Z,8Z)-1H-Phosphonine.

    Diagnostic Workflow

    The following diagram outlines a logical troubleshooting process.

    TroubleshootingWorkflow start Problem: Low or No Product Yield q1_precursor Is the metal precursor appropriate? (i.e., contains labile ligands) start->q1_precursor a1_change_precursor ACTION: Switch to a precursor with labile ligands (e.g., COD, NBD, or solvento complexes). See Table 1. q1_precursor->a1_change_precursor No q2_conditions Are reaction conditions energetic enough to overcome the kinetic barrier? q1_precursor->q2_conditions Yes a1_change_precursor->q2_conditions a2_increase_energy ACTION: 1. Increase reaction temperature. 2. Extend reaction time (24-48h). 3. Use microwave irradiation. q2_conditions->a2_increase_energy No q3_decomposition Is there evidence of ligand or complex decomposition? (Check ³¹P NMR for multiple P-containing species) q2_conditions->q3_decomposition Yes a2_increase_energy->q3_decomposition a3_milder_conditions ACTION: 1. Lower reaction temperature. 2. Use a more inert atmosphere. 3. Screen alternative, less reactive precursors. q3_decomposition->a3_milder_conditions Yes end_success SUCCESS: Product Formation Confirmed q3_decomposition->end_success No

    A troubleshooting workflow for phosphonine coordination.
    Experimental Protocols
    Protocol 1: Microwave-Assisted Coordination with a Labile Precursor

    This protocol describes a general method for coordinating the phosphonine ligand to a rhodium center using a precursor with a labile 1,5-cyclooctadiene (COD) ligand. The use of microwave irradiation is intended to overcome the high kinetic barrier.

    Objective: To synthesize a [Rh(Phosphonine)₂(COD)]BF₄ complex.

    Materials:

    • (2Z,4Z,6Z,8Z)-1H-Phosphonine ligand

    • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄

    • Anhydrous, degassed dichloromethane (DCM)

    • Microwave reaction vials with stir bars

    • Inert atmosphere glovebox or Schlenk line setup

    Procedure:

    • Preparation (Inert Atmosphere): Inside a glovebox, add [Rh(COD)₂]BF₄ (1.0 eq) to a microwave reaction vial.

    • In a separate vial, dissolve (2Z,4Z,6Z,8Z)-1H-Phosphonine (2.0 eq) in a minimal amount of anhydrous DCM.

    • Ligand Addition: Slowly add the phosphonine solution to the vial containing the rhodium precursor while stirring. A color change is often observed.

    • Sealing: Securely cap the microwave vial.

    • Microwave Reaction: Place the vial in the microwave reactor. Set the reaction conditions as follows:

      • Temperature: 80 °C

      • Time: 30 minutes

      • Power: Dynamic (adjusts to maintain temperature)

      • Stirring: High

    • Workup: After the reaction, cool the vial to room temperature. Reduce the solvent volume under vacuum.

    • Isolation: Precipitate the product by adding a non-polar solvent like pentane or diethyl ether. Collect the solid product by filtration, wash with the same non-polar solvent, and dry under high vacuum.

    • Characterization: Analyze the product using ³¹P NMR, ¹H NMR, and mass spectrometry to confirm the formation of the desired complex.

    Self-Validation and Causality:

    • Why this precursor? [Rh(COD)₂]BF₄ is used because the COD ligands are weakly bound and readily displaced by the stronger σ-donating phosphine ligand, lowering the activation energy for the reaction.[6]

    • Why microwave? The microwave provides rapid, uniform heating, allowing the system to overcome the steric energy barrier much more efficiently than conventional heating.[3]

    • Control Experiment: Run a parallel reaction at room temperature for 2 hours. A comparison of the ³¹P NMR spectra of the two reaction mixtures will validate the effectiveness of the microwave-assisted protocol. The room temperature reaction is expected to show significantly less or no product formation.

    References

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Definitive Structural Validation of (2Z,4Z,6Z,8Z)-1H-Phosphonine

    For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and innovation. The 1H-Phosphonine ring...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and innovation. The 1H-Phosphonine ring system, a phosphorus-containing heterocycle, presents unique opportunities in materials science and medicinal chemistry. However, its reactivity and the stereochemical complexity of isomers like (2Z,4Z,6Z,8Z)-1H-Phosphonine demand a rigorous and multi-faceted approach to geometric validation.

    This guide provides an in-depth comparison of single-crystal X-ray crystallography (SC-XRD), the "gold standard" for structural elucidation, with essential complementary techniques.[1] We will explore not just the protocols but the underlying causality, ensuring a self-validating workflow that delivers unimpeachable structural evidence.

    The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

    SC-XRD offers the most precise and unambiguous method for determining the atomic arrangement, bond lengths, and bond angles of a molecule in the solid state.[1] The technique's power lies in its ability to generate a detailed three-dimensional electron density map of the molecule, from which a definitive structural model can be built and refined.

    Causality Behind the Experimental Choices

    The journey from a synthesized powder to a validated crystal structure is one of precision. For a potentially air-sensitive molecule like a phosphonine, every step is critical.

    • Crystal Growth: The primary bottleneck in SC-XRD is obtaining a single, well-ordered crystal of sufficient size and quality. Phosphines are notoriously susceptible to oxidation, which can alter the structure or inhibit crystallization altogether.[2][3] Therefore, all crystallization experiments must be conducted under an inert atmosphere (e.g., Argon or Nitrogen), either in a glovebox or using Schlenk line techniques. The choice of solvent is crucial; slow evaporation or vapor diffusion of a non-coordinating anti-solvent into a solution of the compound in a sealed environment often yields the best results by allowing molecules to pack slowly and orderly into a crystal lattice.

    • Data Collection: Crystals are typically flash-cooled and maintained at low temperatures (e.g., 100 K) during data collection. This is not merely a procedural step; it serves to minimize thermal vibrations of the atoms, leading to sharper diffraction spots and a higher-resolution dataset. This increased precision is vital for accurately locating atoms and defining the molecular geometry.[4]

    • Structure Solution and Refinement: The diffraction pattern is used to solve the "phase problem" and generate an initial electron density map.[5] This map is then interpreted to build a molecular model, which is refined against the experimental data. The goal of refinement is to minimize the difference between the observed diffraction pattern and the one calculated from the model, a process quantified by the R-factor.[4]

    Experimental Protocol: SC-XRD Analysis of (2Z,4Z,6Z,8Z)-1H-Phosphonine
    • Crystal Growth (Inert Atmosphere):

      • In a nitrogen-filled glovebox, dissolve 5-10 mg of purified (2Z,4Z,6Z,8Z)-1H-Phosphonine in a minimal amount of a suitable solvent (e.g., toluene or THF) in a small vial.

      • Place this vial inside a larger, sealed jar containing a layer of an anti-solvent (e.g., pentane or hexane).

      • Allow the anti-solvent to slowly diffuse into the vial over several days at room temperature.

      • Monitor for the formation of single, well-defined crystals.

    • Crystal Mounting:

      • Identify a suitable crystal (0.1-0.3 mm in size) under a microscope.

      • Using a cryo-loop, carefully extract the crystal along with a small amount of mother liquor or protective cryo-oil.

      • Immediately flash-cool the crystal by plunging it into a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

    • Data Collection:

      • Mount the cooled crystal on the goniometer of an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

      • Perform an initial screening to assess crystal quality and determine the unit cell parameters.

      • Execute a full data collection strategy, rotating the crystal through a series of angles to capture a complete and redundant set of diffraction data.

    • Data Processing & Structure Refinement:

      • Integrate the raw diffraction images to obtain a list of reflection intensities.

      • Solve the structure using software packages (e.g., SHELXT) to obtain an initial atomic model.

      • Refine the model against the experimental data using programs like SHELXL. This involves adjusting atomic positions, thermal parameters, and occupancies to improve the fit between the calculated and observed structure factors.

      • Locate and refine hydrogen atoms from the difference Fourier map.

    Data Presentation: Key Crystallographic Validation Metrics

    The trustworthiness of a crystal structure is assessed through several key metrics. A high-quality structure determination for a small molecule should meet or exceed these standards.[4][6]

    ParameterAcceptable Value (Small Molecules)Description
    Resolution < 0.8 ÅThe level of detail observed in the electron density map. Higher resolution means more accurately determined atomic positions.[4]
    R1 Factor < 0.05 (5%)A measure of the agreement between the observed diffraction data and the data calculated from the final structural model.[4]
    wR2 Factor < 0.15 (15%)A weighted R-factor based on all reflection data, providing a more robust measure of the model's quality.
    Goodness of Fit (GooF) ~ 1.0Should be close to 1, indicating that the model is a good fit to the data and has been appropriately weighted.
    Max/Min Residual Density < ±0.5 e⁻/ųThe remaining peaks and holes in the final difference electron density map should be minimal, indicating no missing or misplaced atoms.

    Essential Alternatives & Complements to Crystallography

    While SC-XRD is definitive for the solid state, it provides no information about the molecule's structure or dynamics in solution, where most chemistry occurs. Furthermore, obtaining suitable crystals can be impossible. Therefore, complementary techniques are not just alternatives, but necessities for comprehensive validation.[1][7]

    A. Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR is the most powerful method for elucidating molecular structure in the solution phase and is indispensable for phosphorus-containing compounds.[2][3][8]

    • Why It's Essential: NMR confirms the connectivity of the atoms within the molecule. For the (2Z,4Z,6Z,8Z)-1H-Phosphonine isomer, specific coupling constants (³JHH) between protons on the ring can provide evidence for the Z-configuration of the double bonds via the Karplus relationship. Crucially, ³¹P NMR provides a direct window into the chemical environment of the phosphorus atom.[8] A sharp singlet in the characteristic chemical shift range for phosphines confirms the oxidation state and purity, as any oxidation to a phosphine oxide would result in a significant downfield shift.[2][3]

    • Experimental Protocol: Multinuclear NMR

      • Sample Preparation (Inert Atmosphere): In a glovebox, dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a J. Young NMR tube. This specialized tube can be sealed to protect the air-sensitive sample.

      • Data Acquisition:

        • ¹H NMR: Acquire a standard proton spectrum. Pay close attention to the chemical shifts and coupling patterns of the olefinic protons.

        • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

        • ³¹P{¹H} NMR: Acquire a proton-decoupled phosphorus spectrum. This is a quick and highly sensitive experiment to confirm the phosphorus environment and purity.[3]

        • 2D NMR (COSY, HSQC): If assignments are ambiguous, run a COSY experiment to establish H-H correlations and an HSQC to link protons directly to their attached carbons.

    B. Computational Chemistry: Density Functional Theory (DFT)

    DFT calculations provide a theoretical model of the molecule's geometry in the gas phase, serving as an invaluable benchmark for comparison with experimental data.[9][10][11]

    • Why It's Essential: By calculating the lowest-energy conformation of (2Z,4Z,6Z,8Z)-1H-Phosphonine, we can directly compare theoretical bond lengths and angles with those derived from SC-XRD. A strong correlation between the calculated and experimental structures provides powerful corroborating evidence. Discrepancies can hint at significant crystal packing forces influencing the solid-state geometry.

    • Methodology: Geometry Optimization

      • Structure Input: Build an initial 3D model of (2Z,4Z,6Z,8Z)-1H-Phosphonine.

      • Calculation Setup: Use a widely accepted functional and basis set, such as B3LYP/6-311G(d,p), for geometry optimization.

      • Execution: Perform a full geometry optimization calculation.

      • Validation: Follow with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    Integrated Validation Workflow

    A truly trustworthy validation relies on the convergence of data from multiple, independent techniques. The following workflow represents a best-practice approach for definitively characterizing a novel molecule like (2Z,4Z,6Z,8Z)-1H-Phosphonine.

    G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Computational Validation cluster_xrd Solid-State Validation (Gold Standard) Synthesis Synthesis of (2Z,4Z,6Z,8Z)-1H-Phosphonine NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) - Solution Structure - Connectivity & Purity Synthesis->NMR DFT DFT Calculation (B3LYP/6-311G(d,p)) - Gas-Phase Geometry - Theoretical Benchmark Synthesis->DFT Crystal Crystal Growth (Inert Atmosphere) Synthesis->Crystal Final Definitive Structural Validation Report NMR->Final DFT->Final XRD SC-XRD Data Collection & Refinement - Solid-State Structure - Precise Bond Lengths/Angles Crystal->XRD XRD->Final

    Caption: Integrated workflow for the definitive structural validation of a novel compound.

    Comparative Analysis of Validation Techniques

    The choice of analytical method depends on the specific question being asked. This table summarizes the strengths and limitations of each technique in the context of geometric validation.

    FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyDFT Calculations
    Primary Information Precise 3D atomic coordinates, bond lengths, angles in the solid state.[1]Atomic connectivity, solution-state conformation, purity, and dynamics.[3][8]Theoretical lowest-energy geometry in the gas phase.[9]
    Sample Requirement High-quality single crystal (0.1-0.3 mm).Soluble compound (~5 mg) in deuterated solvent.None (computational method).
    Strengths Unambiguous and definitive geometric data ("gold standard").Essential for air-sensitive compounds; provides solution-state data.[2][3]Provides an ideal benchmark for comparison; no experimental setup needed.
    Limitations Crystal growth can be a major challenge; solid-state structure may not reflect solution state.Provides indirect geometric data (via coupling constants); averaged over time.It's a theoretical model; does not account for crystal packing or solvent effects.

    Conclusion

    The validation of the (2Z,4Z,6Z,8Z)-1H-Phosphonine geometry is a task that demands more than a single piece of evidence. While single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution snapshot of the molecule's solid-state structure, its findings must be contextualized and corroborated. A robust validation strategy integrates the precision of SC-XRD with the solution-state insights from multinuclear NMR spectroscopy and the theoretical benchmark provided by DFT calculations. This synergistic approach ensures that the reported structure is not just a model that fits the data, but a true and comprehensive representation of the molecule, providing a solid foundation for future research and development.

    References

    • Crystallography Online. Protein X-Ray Structure Validation: Key Criteria. Available from: [Link]

    • Magritek. Monitoring the Oxidation of Phosphine ligands using 31P NMR. Available from: [Link]

    • Joachim B, et al. Suspension NMR Spectroscopy of Phosphines and Carbonylnickel Complexes Immobilized on Silica. Chemistry – A European Journal.
    • wwPDB X-ray Validation Task Force. A new generation of crystallographic validation tools for the protein data bank. PubMed. Available from: [Link]

    • Elsevier. Computational Studies on Phosphorus Chemistry - 1st Edition. Available from: [Link]

    • Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. Available from: [Link]

    • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Available from: [Link]

    • NanoImaging Services. Comparing Analytical Techniques for Structural Biology. Available from: [Link]

    • Kleywegt GJ, et al. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Available from: [Link]

    • Smart OS, et al. Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology. Available from: [Link]

    • Wikipedia. Phosphorus-31 nuclear magnetic resonance. Available from: [Link]

    • Chrysina ED, et al. Protein Structure Validation and Analysis with X-Ray Crystallography. Springer Protocols.
    • Liu H, et al. How cryo-electron microscopy and X-ray crystallography complement each other. PMC. Available from: [Link]

    • Loring, J. S. et al. Phosphine and phosphine oxide groups in metal–organic frameworks detected by P K-edge XAS. RSC Publishing. Available from: [Link]

    • Garcı́a, P. et al. Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. NSF Public Access Repository.
    • U. B. C. O. K. (UBC Okanagan). Determination of the structure and geometry of N-heterocyclic carbenes on Au(111) using high-resolution spectroscopy. Chemical Science (RSC Publishing). Available from: [Link]

    • Jover, J. et al. A computational study of phosphine ligand effects in Suzuki–Miyaura coupling. Sci-Hub.
    • ResearchGate. Computational design of phosphine ligands for the reductive elimination of benzotrifluoride from Pd complexes. Available from: [Link]

    • MDPI. Heterocyclic Compounds in Medicinal Chemistry. Available from: [Link]

    • ResearchGate. Geometry and Conformational Properties of Some Five‐ and Six‐Membered Heterocyclic Compounds Containing Oxygen or Sulfur. Available from: [Link]

    • reposiTUm. Exploring Phosphine Ligation States through QM/MM Simulations with Equivariant Graph Neural Networks. Available from: [Link]

    • Wiley Online Library. Synthesis and Evaluation of the Photochemical Properties of Heterocyclic Hemiindigos. PMC. Available from: [Link]

    • International Union of Crystallography. Validation and extraction of molecular-geometry information from small-molecule databases. Available from: [Link]

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    Comparative

    Comparative Analysis of Ligand Properties: (2Z,4Z,6Z,8Z)-1H-Phosphonine vs. Phospholes in Transition Metal Coordination

    Executive Summary In the design of transition-metal catalysts, the steric and electronic tuning of phosphorus-based ancillary ligands is paramount. While classical phosphines (PR₃) have dominated the landscape, unsaturat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the design of transition-metal catalysts, the steric and electronic tuning of phosphorus-based ancillary ligands is paramount. While classical phosphines (PR₃) have dominated the landscape, unsaturated phosphorus heterocycles offer unique stereoelectronic profiles. This guide provides an in-depth comparison between phospholes (5-membered P-heterocycles) and (2Z,4Z,6Z,8Z)-1H-phosphonine (9-membered P-heterocycles). By analyzing their structural geometry, inversion barriers, and frontier molecular orbitals, we elucidate how ring size dictates their behavior as ligands—contrasting the strong π -acceptor capacity of phospholes with the enhanced σ -donation and steric shielding of phosphonines.

    Structural and Electronic Divergence

    The fundamental differences in ligand properties between phospholes and phosphonines stem directly from their ring sizes and the resulting geometric constraints on the tricoordinate phosphorus atom.

    Phospholes: Pyramidalization and π -Acceptance

    Unlike their nitrogen analogue (pyrrole), phospholes exhibit diminished aromaticity. The energetic cost of planarizing the phosphorus atom to achieve a fully delocalized 6 π electron system is too high. Consequently, the phosphorus atom remains highly pyramidal, and the lone pair has a pronounced s-character, which weakens its σ -donating ability .

    However, this geometry yields a critical advantage: the exocyclic σ (P–R) orbital efficiently mixes with the π orbital of the endocyclic butadiene backbone. This creates an exceptionally low-lying Lowest Unoccupied Molecular Orbital (LUMO), conferring strong π -acceptor properties to phospholes. This makes them ideal for stabilizing electron-rich, low-valent metal centers like Au(I), Pd(0), and Rh(I) .

    (2Z,4Z,6Z,8Z)-1H-Phosphonine: Planarization and Steric Bulk

    Expanding the heterocycle to a 9-membered fully unsaturated system—(2Z,4Z,6Z,8Z)-1H-phosphonine—fundamentally alters the phosphorus geometry. The larger ring relieves angular strain, allowing the bonding angles at the tricoordinate phosphorus to open. Computational and experimental studies demonstrate that the barrier to inversion for the parent phosphonin (C₈H₉P) drops drastically to ~8.9 kcal/mol, compared to >35 kcal/mol for phospholes .

    Because the phosphorus atom in phosphonines is easily planarized, the lone pair gains significant p-character. This enhances its σ -donating capacity . Furthermore, the expansive 9-membered ring creates a sterically demanding environment. When coordinated to a metal, the large Tolman cone angle of the phosphonine framework provides robust kinetic shielding, preventing unwanted ligand association or catalyst degradation .

    LigandComparison M Transition Metal (Au, Pd, Rh) P5 Phosphole Ligand (5-membered) P5_Sigma σ-Donation (Pyramidal P, High s-character) P5->P5_Sigma P5_Pi Strong π-Acceptance (Low-lying LUMO) P5->P5_Pi P9 1H-Phosphonine Ligand (9-membered) P9_Sigma Enhanced σ-Donation (Planarized P, High p-character) P9->P9_Sigma P9_Steric High Steric Bulk (Large Cone Angle) P9->P9_Steric P5_Sigma->M Coordination P5_Pi->M Backbonding P9_Sigma->M Coordination P9_Steric->M Kinetic Shielding

    Fig 1. Mechanistic divergence in transition metal coordination between phospholes and phosphonines.

    Quantitative Data Comparison

    The following table summarizes the key stereoelectronic parameters that dictate the ligand behavior of these two heterocycles.

    PropertyPhospholes (5-membered)(2Z,4Z,6Z,8Z)-1H-Phosphonine (9-membered)
    Ring Size 59
    Phosphorus Geometry Highly PyramidalPlanarized / Highly Flexible
    Inversion Barrier > 35 kcal/mol~ 8.9 kcal/mol
    Aromaticity Diminished / Non-aromaticPotential for structural delocalization
    Electronic Profile Weak σ -donor, Strong π -acceptorStronger σ -donor, Weak π -acceptor
    Tolman Cone Angle ( θ ) Small to Moderate (Substituent dependent)Large (Sterically demanding)
    Primary Catalytic Utility π -acidic catalysis (Au/Rh cycloisomerization)Bulky ancillary ligand, kinetic shielding

    Experimental Workflows: Coordination Protocols

    To objectively assess the ligand properties, one must observe their coordination behavior with transition metals. The following self-validating protocols describe the synthesis of Au(I) complexes.

    Causality Note: Gold(I) is chosen because its linear coordination geometry minimizes extraneous steric variables, allowing direct observation of the ligand's electronic impact via ³¹P NMR. We utilize [AuCl(SMe₂)] as the metal precursor; the dimethyl sulfide ligand is highly labile and is easily displaced by the stronger P-donor, driving the reaction forward thermodynamically. All steps must be performed under standard Schlenk techniques, as the P(III) centers are highly susceptible to oxidation to P(V) oxides.

    Protocol A: Synthesis of Phosphole-Au(I) Complex
    • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equiv of the substituted phosphole in dry, degassed dichloromethane (DCM).

    • Metalation: Add 1.0 equiv of[AuCl(SMe₂)] in a single portion against a positive counter-flow of argon.

    • Reaction: Stir the mixture at room temperature for 2 hours. The displacement of the labile SMe₂ ligand is rapid and usually marked by a subtle color change.

    • Purification: Concentrate the solution under reduced pressure to ~2 mL. Add cold pentane to precipitate the [AuCl(Phosphole)] complex. Filter and dry under vacuum.

    • Validation: Analyze via ³¹P{¹H} NMR (CDCl₃). A successful coordination is self-validated by a significant downfield shift (typically Δδ = +20 to +40 ppm) relative to the free phosphole, confirming σ -donation to the Au(I) center.

    Protocol B: Synthesis of 1H-Phosphonine-Au(I) Complex
    • Preparation: In a flame-dried Schlenk flask under argon, dissolve 1.0 equiv of the 1H-phosphonine derivative in dry, degassed toluene. Note: Toluene is preferred over DCM here to accommodate the higher lipophilicity of the bulky 9-membered ring.

    • Metalation: Add 1.0 equiv of [AuCl(tht)] (tht = tetrahydrothiophene) to the solution.

    • Reaction: Stir at room temperature for 4 hours. The increased steric bulk of the 9-membered ring slightly retards the substitution kinetics compared to the 5-membered phosphole.

    • Purification: Remove the solvent in vacuo. Wash the resulting solid with cold hexanes to remove displaced tht and unreacted ligand.

    • Validation: Analyze via ³¹P{¹H} NMR and single-crystal X-ray diffraction (XRD). The XRD is critical here: it validates the structural integrity of the 9-membered ring post-coordination and allows precise measurement of the expanded P-M bond length and the Tolman cone angle, proving the kinetic shielding effect of the ligand .

    References

    • Phosphole. Wikipedia. Retrieved from[Link]

    • Aromaticity of Phosphorus Heterocycles. Chemical Reviews. Retrieved from[Link]

    • α ‐Cationic Phospholes: Synthesis and Applications as Ancillary Ligands. Angewandte Chemie International Edition. Retrieved from[Link]

    • Taking Advantage of Ortho- and Peri-Substitution to Design Nine-Membered P,O,Si-heterocycles. ChemRxiv. Retrieved from[Link]

    Validation

    reactivity differences between (2Z,4Z,6Z,8Z)-1H-Phosphonine and cyclononatetraene

    Medium-sized unsaturated rings—specifically nine-membered carbocycles and heterocycles—serve as exceptional models for studying orbital symmetry, the avoidance of anti-aromaticity, and the kinetics of electrocyclic react...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Medium-sized unsaturated rings—specifically nine-membered carbocycles and heterocycles—serve as exceptional models for studying orbital symmetry, the avoidance of anti-aromaticity, and the kinetics of electrocyclic reactions. This guide provides an objective, data-driven comparison of the reactivity profiles of cyclononatetraene (CNT) and its phosphorus analog, (2Z,4Z,6Z,8Z)-1H-Phosphonine .

    By analyzing their ground-state conformations, thermal/photochemical reaction pathways, and aromaticity gain upon deprotonation, researchers can better predict the behavior of these highly reactive intermediates in complex synthetic workflows.

    Electronic Structure & Conformational Dynamics

    The reactivity of nine-membered tetraenes is fundamentally dictated by their need to avoid the thermodynamic penalty of anti-aromaticity.

    Cyclononatetraene (CNT): CNT (C9H10) possesses a conjugated system of four double bonds, yielding an 8π-electron framework. According to Hückel's rule, a planar 8π system is anti-aromatic (4n) and highly destabilized[1]. To circumvent this, CNT adopts a non-planar, all-cis tub (boat) conformation as its most stable geometry[1]. This puckered arrangement minimizes steric repulsion between internal hydrogen atoms and breaks continuous cyclic conjugation, rendering the neutral molecule strictly non-aromatic[1].

    1H-Phosphonine: The substitution of a methylene group with a phosphorus atom yields 1H-phosphonine (C8H9P). This heterocycle contains 8π electrons in its carbon framework, plus a lone pair residing on the phosphorus atom. While nitrogen analogs (azonines) can sometimes planarize to achieve 10π aromaticity depending on N-substitution, phosphorus strongly resists planarization due to a high pyramidal inversion barrier and longer C–P bond lengths[2]. Consequently, 1H-phosphonine remains locked in a highly puckered, non-aromatic conformation, which significantly alters its orbital overlap during pericyclic reactions[3].

    Reactivity Divergence: Electrocyclic Ring Closures

    The most defining characteristic of both molecules is their propensity to undergo rapid electrocyclic ring closures to relieve the inherent angle and torsional strain of the nine-membered ring.

    Thermal Reactivity (Ground State)

    CNT is notoriously unstable at ambient conditions, exhibiting a half-life of approximately 50 minutes at 25°C[1]. It undergoes a spontaneous thermal 6π disrotatory electrocyclic ring closure to yield the bicyclic compound 3a,7a-dihydro-1H-indene[4]. This rapid rearrangement is driven thermodynamically by the relief of ring strain and the formation of a stable six-membered/five-membered fused system[4].

    In contrast, 1H-phosphonine derivatives undergo analogous electrocyclic rearrangements, but their kinetics are heavily modulated by the heteroatom[3]. The larger atomic radius of phosphorus alters the distance between the reacting termini of the π-system. Depending on the substituents, phosphonines often rearrange into bicyclic or tricyclic phospholene structures. The activation barrier for this thermal closure is generally higher than that of CNT, allowing certain sterically shielded phosphonine derivatives to be isolated before they fully rearrange[3].

    Photochemical Reactivity (Excited State)

    Under ultraviolet irradiation, the orbital symmetry requirements invert. Following Woodward-Hoffmann rules, the photochemical excitation of CNT triggers an 8π electrocyclic ring closure, yielding cis-bicyclo[6.1.0]nona-2,4,6-triene[4].

    Electrocyclic_Pathways CNT Cyclononatetraene (CNT) All-cis, 8π Tub Conformation Thermal Thermal (Δ) 6π Disrotatory CNT->Thermal t1/2 ≈ 50 min at 25°C Photo Photochemical (hν) 8π Electrocyclic CNT->Photo UV Irradiation Indene 3a,7a-dihydro-1H-indene (Stable Bicyclic) Thermal->Indene Bicyclo cis-bicyclo[6.1.0]nona-2,4,6-triene (Strained Bicyclic) Photo->Bicyclo

    Figure 1: Divergent thermal and photochemical electrocyclic ring closure pathways of Cyclononatetraene.

    Aromaticity Gain via Anion Formation

    A critical divergence in the chemical behavior of these two rings lies in their acid-base chemistry and their potential to achieve aromaticity.

    CNT can be deprotonated to form the cyclononatetraenyl anion (C9H9⁻) . The addition of this electron pair completes a 10π-electron system. To maximize delocalization, the anion flattens into a fully planar, D9h-symmetric structure, becoming highly thermodynamically stable and exhibiting strong diatropic ring currents typical of aromatic species[4].

    Conversely, the deprotonation of 1H-phosphonine yields a phosphonide anion . While theoretically capable of 10π delocalization (8π from the double bonds + 2π from the anionic lone pair), the high energy penalty required to force the phosphorus atom into an sp2-hybridized planar geometry restricts the degree of aromatic stabilization[2]. The anion remains largely pyramidal, resulting in only weak homoconjugation rather than true global aromaticity[2].

    Aromaticity_Gain CNT Cyclononatetraene Non-aromatic (8π) Deprotonation1 Alkali Metal Reduction (e.g., Li, K) CNT->Deprotonation1 Phosphonine 1H-Phosphonine Non-aromatic (8π + lone pair) Deprotonation2 Base / Metalation Phosphonine->Deprotonation2 Anion1 Cyclononatetraenyl Anion Planar, 10π Aromatic (D9h) Deprotonation1->Anion1 Anion2 Phosphonide Anion Pyramidal, Weakly Delocalized Deprotonation2->Anion2

    Figure 2: Comparison of aromaticity gain via deprotonation between CNT and 1H-Phosphonine.

    Quantitative Data Comparison

    The following table summarizes the key physicochemical and reactive differences between the two systems:

    PropertyCyclononatetraene (CNT)(2Z,4Z,6Z,8Z)-1H-Phosphonine
    Molecular Formula C9H10C8H9P
    Ring Size 9-membered9-membered
    Heteroatom NonePhosphorus (P)
    π-Electron Count 8π + 2 (Lone Pair)
    Ground State Conformation All-cis, Tub (Boat)Puckered, Non-planar
    Aromaticity (Neutral) Non-aromaticNon-aromatic
    Aromaticity (Anion) 10π Aromatic (Planar, D9h)Weakly Delocalized (Pyramidal P)
    Thermal Reactivity 6π Disrotatory ClosureElectrocyclic Rearrangement
    Half-life (25°C) ~50 minutesVariable (Substituent dependent)
    Primary Thermal Product 3a,7a-dihydro-1H-indeneBicyclic / Tricyclic Phospholenes

    Experimental Methodologies (Self-Validating Protocols)

    To ensure scientific integrity, the handling of these highly reactive species requires strict environmental controls. The following protocols outline self-validating workflows for isolating and characterizing both compounds.

    Protocol A: Low-Temperature Synthesis and Kinetic Evaluation of Cyclononatetraene

    Causality: Because neutral CNT degrades rapidly at room temperature, it must be synthesized from its stable aromatic anion at cryogenic temperatures and immediately trapped in a non-polar solvent to prevent premature electrocyclic closure.

    • Precursor Preparation: Dissolve 9-chlorobicyclo[6.1.0]nona-2,4,6-triene in anhydrous THF under a strict argon atmosphere.

    • Anion Generation: Introduce lithium metal at -40°C. The reduction yields the planar, 10π aromatic lithium cyclononatetraenide[4].

    • Protonation: Carefully add a cold, weak proton source (e.g., aqueous ammonium chloride) at -50°C to generate neutral cyclononatetraene[1].

    • Extraction: Rapidly extract the product into cold pentane (-50°C). The non-polar solvent minimizes solvent-induced stabilization of transition states.

    • Kinetic Monitoring (Validation): Transfer the sample to a pre-cooled NMR tube. Monitor the 1H-NMR spectrum at 25°C. The self-validation occurs by observing the distinct decay of the vinylic protons of CNT concurrently with the emergence of the aliphatic bridgehead protons of 3a,7a-dihydro-1H-indene, confirming the ~50-minute half-life[1][4].

    Protocol B: Isolation and Characterization of Phosphonine Rearrangements

    Causality: Phosphonines and their rearranged bicyclic products are highly sensitive to atmospheric oxidation. To definitively prove the stereochemistry of the electrocyclic closure, the transient cyclic phosphine must be oxidatively trapped into a stable crystal lattice.

    • Synthesis: Generate the substituted 1H-phosphonine framework via the thermally-induced ring expansion of a phosphole-alkyne adduct[3].

    • Thermal Incubation: Dissolve the transient phosphonine derivative in deuterated chloroform (CDCl3) and incubate at room temperature to allow the electrocyclic rearrangement to reach completion.

    • Oxidative Trapping: Add a mild oxidant (e.g., dilute hydrogen peroxide) to convert the rearranged cyclic phosphine into its stable P-oxide[3].

    • Structural Verification (Validation): Crystallize the resulting P-oxide. Analyze via X-ray crystallography to confirm the stereochemistry of the carbon-carbon bond formation during the electrocyclic closure, validating the reaction pathway[3].

    References

    • Cyclonon
    • Cyclonon
    • X-ray structures of adducts of 1,2,5-triphenylphosphole with dimethyl acetylenedicarboxyl
    • In Silico Analysis of the Aromaticity of Some Carbo-Metallabenzenes and Carbo-Dimetallabenzenes, ACS Omega,

    Sources

    Comparative

    A Researcher's Guide to Validating DFT Functional Accuracy for Nine-Membered Phosphorus Heterocycles

    In the intricate world of drug discovery and materials science, nine-membered phosphorus heterocycles present a fascinating and challenging frontier. Their unique conformational flexibility and rich electronic properties...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the intricate world of drug discovery and materials science, nine-membered phosphorus heterocycles present a fascinating and challenging frontier. Their unique conformational flexibility and rich electronic properties make them promising candidates for novel therapeutic agents and functional materials. However, accurately predicting their behavior at the molecular level is paramount to unlocking their full potential. Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose, yet its predictive accuracy is highly dependent on the chosen functional. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to validate and select the optimal DFT functional for their studies on these complex molecules.

    The Critical Role of Accurate Computational Models

    Nine-membered rings occupy a difficult middle ground in conformational analysis, being too large for the predictable rigidity of smaller rings and too small for the simplifying assumptions applicable to macrocycles. The introduction of a phosphorus atom adds further complexity due to its diverse bonding capabilities and the influence of its lone pairs and d-orbitals on the electronic structure. Consequently, slight inaccuracies in computational models can lead to significant errors in predicted geometries, reaction energies, and spectroscopic properties, potentially misguiding synthetic efforts and structure-activity relationship (SAR) studies. Therefore, a rigorous validation of the chosen DFT functional against experimental data is not just a preliminary step but a cornerstone of reliable computational research in this area.

    Understanding the Landscape of DFT Functionals

    The accuracy of a DFT calculation hinges on the approximation used for the exchange-correlation (XC) functional, which accounts for the quantum mechanical interactions between electrons. Functionals are often categorized in a hierarchical structure known as "Jacob's Ladder," where each rung represents an increase in complexity and, generally, accuracy.

    cluster_0 Jacob's Ladder of DFT Functionals LDA LDA (Local Density Approx.) GGA GGA (Generalized Gradient Approx.) e.g., PBE, BLYP LDA->GGA Adds gradient of density mGGA meta-GGA e.g., TPSS, M06-L GGA->mGGA Adds kinetic energy density Hybrid Hybrid (GGA + HF exchange) e.g., B3LYP, PBE0 mGGA->Hybrid Adds Hartree-Fock exchange DoubleHybrid Double-Hybrid (Hybrid + MP2 correlation) e.g., B2PLYP, DSD-PBEP86 Hybrid->DoubleHybrid Adds MP2 correlation

    Caption: Jacob's Ladder of DFT Functionals.

    For phosphorus-containing systems, the choice of functional can significantly impact the accuracy of calculated properties. For instance, while hybrid functionals like B3LYP and PBE0 are popular and often provide a good balance of accuracy and computational cost, double-hybrid functionals may offer higher accuracy for reaction energies.[1] For spectroscopic properties like NMR chemical shifts, specific functionals may show superior performance.[2][3]

    A Step-by-Step Workflow for DFT Functional Validation

    The following workflow provides a systematic approach to selecting and validating a DFT functional for the study of nine-membered phosphorus heterocycles.

    cluster_workflow DFT Functional Validation Workflow A 1. Source Experimental Benchmark Data B 2. Select Candidate DFT Functionals & Basis Sets A->B C 3. Perform Geometry Optimization & Conformational Search B->C D 4. Calculate Spectroscopic & Electronic Properties C->D E 5. Analyze Deviations from Experimental Data D->E F 6. Select Optimal Functional E->F

    Caption: A workflow for DFT functional validation.

    Part 1: Sourcing Experimental Benchmark Data

    The foundation of any computational validation is high-quality experimental data. For nine-membered phosphorus heterocycles, this can be challenging to obtain for a single molecule. A pragmatic approach involves a composite collection of data:

    • Geometric Parameters: The Cambridge Structural Database (CSD) is an invaluable resource for obtaining crystal structures determined by X-ray or neutron diffraction.[4][5] A search of the CSD can yield precise bond lengths, bond angles, and dihedral angles. For instance, the crystal structure of 9-methyl-3,7-diphenyl-1,3,4,6,7,9-hexa-aza-5λ4-phosphabicyclo[3.3.1]nonane-5-thione provides a concrete example of a nine-membered phosphorus-containing ring system for geometric benchmarking.[6]

    • Spectroscopic Data:

      • NMR Spectroscopy: ³¹P NMR is a highly sensitive probe of the electronic environment of the phosphorus atom.[3] Compiling experimental ³¹P, ¹³C, and ¹H NMR chemical shifts from the literature is crucial. Databases and review articles can be a good source for this information.[7][8]

      • Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. Experimental spectra can be compared with calculated frequencies.

    Part 2: Selecting Candidate DFT Functionals and Basis Sets

    Based on findings from benchmark studies on organophosphorus compounds, a representative set of functionals from different rungs of Jacob's Ladder should be selected.[1][2][9]

    Recommended Functionals for Initial Testing:

    Functional ClassExamplesRationale
    GGAPBEA widely used baseline functional.
    meta-GGAM06-LKnown for good performance with main-group elements.
    HybridB3LYP, PBE0, M06-2XOften provide a good balance of accuracy and cost.[9]
    Range-Separated HybridωB97X-DIncludes long-range corrections, important for non-covalent interactions.
    Double-HybridB2PLYP, DSD-PBEP86Can offer higher accuracy for energetics, albeit at a higher computational cost.

    Basis Set Selection: The choice of basis set is as critical as the functional. For phosphorus, it is essential to use basis sets that include polarization and diffuse functions to accurately describe the electronic distribution around the phosphorus atom. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets such as aug-cc-pVTZ are recommended starting points.

    Part 3: Geometry Optimization and Conformational Search

    Due to their flexibility, a thorough conformational search is imperative for nine-membered rings. This can be achieved through systematic searches or molecular dynamics simulations. The resulting low-energy conformers should then be fully optimized using each of the selected DFT functional/basis set combinations.

    Part 4: Calculation of Spectroscopic and Electronic Properties

    Once the optimized geometries are obtained, the following properties should be calculated:

    • Geometric Parameters: Bond lengths, bond angles, and dihedral angles for direct comparison with crystal structure data.

    • NMR Chemical Shifts: Using methods like GIAO (Gauge-Independent Atomic Orbital).

    • Vibrational Frequencies: To compare with experimental IR and Raman spectra. Note that calculated frequencies often require a scaling factor.

    Part 5: Data Analysis and Functional Selection

    The calculated data should be systematically compared against the experimental benchmarks. The performance of each functional can be quantified using statistical measures such as the Mean Absolute Error (MAE) and Root Mean Square Deviation (RMSD).

    Table 1: Hypothetical Comparison of DFT Functionals for Geometric Parameters of a Nine-Membered Phosphorus Heterocycle

    FunctionalMAE (Bond Lengths, Å)MAE (Bond Angles, °)RMSD (Dihedral Angles, °)
    PBE0.0251.87.5
    B3LYP0.0151.25.2
    PBE00.0121.04.8
    M06-2X0.0100.94.5
    ωB97X-D0.0111.14.9
    B2PLYP0.0090.84.2

    Table 2: Hypothetical Comparison of DFT Functionals for ³¹P NMR Chemical Shifts

    FunctionalMAE (ppm)RMSD (ppm)
    PBE15.220.5
    B3LYP8.511.2
    PBE07.810.1
    M06-2X9.112.0
    ωB97X-D7.59.8

    The functional that provides the best overall agreement with the experimental data for the properties most relevant to the research question should be selected. For instance, if accurate geometries are paramount for understanding reaction mechanisms, the functional with the lowest MAE for geometric parameters should be prioritized.

    Conclusion and Recommendations

    The selection of an appropriate DFT functional is a critical decision in the computational study of nine-membered phosphorus heterocycles. A systematic validation against experimental data is the only reliable way to ensure the accuracy and predictive power of the chosen theoretical model. While a single "best" functional for all applications does not exist, a careful and objective comparison as outlined in this guide will enable researchers to make an informed choice. For studies on nine-membered phosphorus heterocycles, hybrid functionals such as PBE0 and M06-2X , and range-separated hybrids like ωB97X-D often provide a robust starting point, offering a good compromise between accuracy and computational efficiency.[2][9] However, for highly accurate energy calculations, exploring double-hybrid functionals may be warranted. By following the rigorous validation workflow presented here, researchers can proceed with confidence in their computational investigations, paving the way for new discoveries in the exciting field of phosphorus heterocyclic chemistry.

    References

    • A comparison of density functional methods for the calculation of phosphorus-31 NMR chemical shifts - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

    • Aromatic Phosphorus Heterocycles | Request PDF. (n.d.). Retrieved March 24, 2026, from [Link]

    • Foreman, M. R. S., Slawin, A. M. Z., & Woollins, J. D. (1997). Preparation and X-ray structure of a new organo-P–O–S heterocycle. Journal of the Chemical Society, Chemical Communications, (13), 1175-1176. [Link]

    • Boundaries of the Hyperconjugation from π-Extended Six-Membered Phosphorus Heterocycles | Inorganic Chemistry. (2023, February 27). ACS Publications. [Link]

    • C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. (2023, June 1). Semantic Scholar. [Link]

    • Spectroscopic Studies of the Interaction Between Phosphorus Heterocycles and Cytochrome P450. (n.d.). Scholar Commons. Retrieved March 24, 2026, from [Link]

    • Grand, A., Robert, J.-B., Majoral, J.-P., & Navech, J. (1980). Heterocyclic compounds containing phosphorus. Part 34. Crystal and molecular structure of 9-methyl-3,7-diphenyl-1,3,4,6,7,9-hexa-aza-5λ4-phosphabicyclo[3.3.1]nonane-5-thione. Journal of the Chemical Society, Perkin Transactions 2, (5), 792-795. [Link]

    • Le Guennic, B., & Robert, J. B. (2001). Formation of a Phosphorus−Phosphorus Bond by Successive One-Electron Reductions of a Two-Phosphinines-Containing Macrocycle: Crystal Structures, EPR, and DFT Investigations. Journal of the American Chemical Society, 123(24), 5789-5790. [Link]

    • NMR Spectroscopy :: 31P NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. [Link]

    • Igawa, K., Kawabata, T., & Uehara, K. (2014). SYNTHESIS AND STRUCTURAL ANALYSIS OF NINE-MEMBERED ENYNE NITROGEN HETEROCYCLES. HETEROCYCLES, 89(10), 2413-2423. [Link]

    • NM230005E | JEOL. (n.d.). Retrieved March 24, 2026, from [Link]

    • Phosphorus Heterocycles I | Journal of the American Chemical Society. (2009, September 18). ACS Publications. [Link]

    • The Cambridge Structural Database. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

    • Benchmark of DFT Functionals for the Hydrolysis of Phosphodiester Bonds | Journal of Chemical Theory and Computation. (2010, July 8). ACS Publications. [Link]

    • Synthesis and Reactivity of Phosphorus-Containing Heterocycles and Tetrahedranes. (n.d.). DSpace@MIT. Retrieved March 24, 2026, from [Link]

    • Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges. (2023, March 8). MDPI. [Link]

    • Single crystal X-ray structures of 9 and 11 (hydrogen atoms omitted for clarity). (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

    • SPHOS - A molecule containing 1H, 13C and 31P nuclei. (n.d.). Magritek. Retrieved March 24, 2026, from [Link]

    • The CSD: Current Activities and Future Plans. (n.d.). NIST. Retrieved March 24, 2026, from [Link]

    • Accessing Five- and Seven-Membered Phosphorus-Based Heterocycles via Cycloaddition Reactions of Azophosphines. (n.d.). ChemRxiv. Retrieved March 24, 2026, from [Link]

    • Phosphorus Heterocycles: From Molecules to Applications | Request PDF. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

    • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024, December 31). MDPI. [Link]

    • The Crystal Chemistry of the Phosphate Minerals. (n.d.). Retrieved March 24, 2026, from [Link]

    • Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers | The Journal of Physical Chemistry A. (2020, December 22). ACS Publications. [Link]

    • Assessment of the performance of DFT functionals in the fulfillment of off-diagonal hypervirial relationships. (n.d.). RSC Publishing. Retrieved March 24, 2026, from [Link]

    • Benchmark study of DFT and composite methods for bond dissociation energies in argon compounds. (2020, March 1). Australian National University. [Link]

    • Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set | Journal of Chemical Theory and Computation. (2023, November 9). ACS Publications. [Link]

    • Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. (2021, December 7). arXiv.org. [Link]

    • On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization.. (2025, January 21). arXiv.org. [Link]

    • Performance of semiempirical DFT methods for the supramolecular assembly of Janus-face cyclohexanes. (2025, October 7). RSC Publishing. [Link]

    • Benchmark of density functional theory methods for the study of organic polysulfides. (2022, December 15). National Library of Medicine. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    (2Z,4Z,6Z,8Z)-1H-Phosphonine proper disposal procedures

    Operational Guide: Safe Handling and Disposal of (2Z,4Z,6Z,8Z)-1H-Phosphonine As a Senior Application Scientist, I approach the disposal of highly reactive organophosphorus compounds not as a logistical afterthought, but...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Guide: Safe Handling and Disposal of (2Z,4Z,6Z,8Z)-1H-Phosphonine

    As a Senior Application Scientist, I approach the disposal of highly reactive organophosphorus compounds not as a logistical afterthought, but as a critical chemical operation. The (2Z,4Z,6Z,8Z)-1H-Phosphonine molecule—a fully unsaturated, nine-membered heterocycle—presents unique laboratory hazards. Its conjugated tetraene system, coupled with a highly nucleophilic P(III) center, makes it extremely sensitive to air and moisture.

    Directly discarding unquenched P(III) species into standard organic waste streams is a severe safety violation. Upon exposure to ambient oxygen, the phosphorus lone pair undergoes spontaneous, highly exothermic oxidation. This thermal runaway can ignite flammable waste solvents or initiate violent polymerization of the compound's polyene backbone. Environmental Health and Safety (EHS) protocols strictly mandate that mixtures containing highly reactive reagents must be carefully and completely quenched as part of the experimental procedure before they are transferred to waste collection[1].

    Physicochemical Risk Profile & Causality

    To safely dispose of this compound, we must first understand the quantitative and qualitative boundaries of its reactivity. We intentionally drive the reactive P(III) species to a thermodynamically stable P(V) state (a phosphonine oxide) using a controlled oxidant.

    Table 1: Physicochemical Risk Profile & Quenching Parameters

    ParameterValue / GuidelineOperational Rationale (Causality)
    Oxidation State P(III) P(V)Converts the highly reactive lone pair into a stable phosphoryl (P=O) bond.
    Quenching Agent 5–10% H2​O2​ (aq)Provides a mild, controllable oxygen source without introducing heavy metals.
    Max Quenching Temp 20 °CPrevents thermal runaway and solvent boiling during the exothermic oxidation.
    Dilution Concentration <0.5 MThe inert solvent acts as a thermal sink to absorb the heat of the reaction.
    Waste Container Fill Limit <90% CapacityAccommodates potential gas expansion, preventing container rupture[2].

    Workflow Visualization

    The following decision tree outlines the logical progression of the quenching and disposal operation. Every step is designed to mitigate heat generation and validate the destruction of reactive species.

    G Start Unwanted (2Z,4Z,6Z,8Z)-1H-Phosphonine (Reactive P(III) Species) Inert Dilute in Inert Solvent & Transfer to Schlenk Flask (Argon) Start->Inert Cool Cool to 0°C (Ice Bath) to Control Exotherm Inert->Cool Quench Dropwise Addition of 10% H2O2 (Oxidation to P(V) Oxide) Cool->Quench Test Test for Residual Peroxide (KI-Starch Indicator) Quench->Test Neutralize Neutralize with 1M Na2S2O3 (Dropwise Addition) Test->Neutralize Positive (Purple/Blue) Separate Phase Separation (Aqueous / Organic) Test->Separate Negative (Colorless) Neutralize->Separate WasteOrg Organic Waste Container (Stable Phosphonine Oxide) Separate->WasteOrg WasteAq Aqueous Waste Container (Neutralized Salts) Separate->WasteAq EHS Label (<90% Capacity) & Submit to EHS WasteOrg->EHS WasteAq->EHS

    Workflow for the safe quenching and disposal of reactive organophosphorus compounds.

    Step-by-Step Quenching and Disposal Methodology

    This protocol is designed as a self-validating system . You will not proceed to waste handover until chemical indicators prove the system is inert.

    Phase 1: Preparation and Inerting
    • Isolate the Environment: Perform all operations inside a certified chemical fume hood cleared of unnecessary flammable solvents.

    • Dilution: Transfer the unwanted (2Z,4Z,6Z,8Z)-1H-Phosphonine into a round-bottom Schlenk flask equipped with a magnetic stir bar. Dilute the compound in an inert, non-water-miscible solvent (e.g., anhydrous toluene or dichloromethane) to a concentration of <0.5 M.

      • Causality: High concentrations lead to localized heating during oxidation. Dilution ensures the solvent mass can absorb the reaction enthalpy.

    • Atmospheric Control: Purge the headspace with Argon and submerge the flask in an ice-water bath (0 °C).

    Phase 2: Controlled Oxidation
    • Oxidant Addition: Equip the flask with a pressure-equalizing dropping funnel containing a 5–10% aqueous solution of hydrogen peroxide ( H2​O2​ ).

    • Dropwise Quenching: Add the H2​O2​ solution strictly dropwise while maintaining vigorous stirring.

      • Causality: The biphasic nature of the mixture requires vigorous stirring for mass transfer. Dropwise addition prevents thermal runaway as the P(III) center is oxidized to the stable P(V) phosphonine oxide.

    • Thermal Monitoring: Do not allow the internal temperature to exceed 20 °C. Once addition is complete, remove the ice bath and stir at room temperature for 1–2 hours to ensure quantitative conversion.

    Phase 3: Residual Oxidant Neutralization (Self-Validation)

    Before sealing any waste container, we must confirm that no reactive quenching agent remains. Excess H2​O2​ in a sealed waste carboy will decompose into oxygen gas and water, leading to dangerous over-pressurization.

    • Indicator Test: Stop stirring, allow the phases to separate, and test the aqueous layer using KI-starch indicator paper[3].

      • Causality: Iodide is oxidized by residual peroxide to iodine, which complexes with starch to form a deep purple/blue color. This visually validates the presence of dangerous residual oxidants[3].

    • Neutralization: If the test is positive, add a 1 M aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) dropwise until a subsequent KI-starch test remains colorless[3].

      • Causality: Thiosulfate cleanly reduces the residual peroxide to water, permanently neutralizing the threat of gas evolution.

    Phase 4: Waste Segregation and EHS Handover
    • Phase Separation: Transfer the fully quenched and neutralized mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Segregation: Drain the organic layer (now containing the inert phosphonine oxide) into a designated hazardous organic waste container. Drain the aqueous layer into a separate aqueous waste container.

    • Headspace Management: Ensure that no waste container is filled to more than 90% of its total capacity.

      • Causality: Leaving at least 10% headspace accommodates potential volume expansion due to ambient laboratory temperature fluctuations, preventing container rupture[2].

    • Documentation: Affix a completed Hazardous Waste tag to each container, explicitly listing all constituents (e.g., "Toluene, Phosphonine Oxide, Water, Sodium Thiosulfate"), and request an official EHS pickup[1].

    References

    • Disposal of Highly Reactive Reagents - UPenn EHRS - University of Pennsylvania. upenn.edu.[Link]

    • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. ethz.ch.[Link]

    • Peroxide Degradation: how to quench the reaction / EPFL Guidelines. epfl.ch.[Link]

    Sources

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